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  • Product: Isorhamnetin 3-galactoside

Core Science & Biosynthesis

Foundational

Technical Guide: Natural Sources and Isolation of Isorhamnetin 3-galactoside

Executive Summary Isorhamnetin 3-O-galactoside (often referred to as Cacticin or distinct from its glucoside isomer) is a bioactive flavonoid glycoside exhibiting significant antithrombotic, profibrinolytic, and anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isorhamnetin 3-O-galactoside (often referred to as Cacticin or distinct from its glucoside isomer) is a bioactive flavonoid glycoside exhibiting significant antithrombotic, profibrinolytic, and anti-inflammatory properties.[1] Unlike its aglycone (isorhamnetin), the glycosylated form demonstrates enhanced bioavailability and stability in physiological systems.[1][2][3]

This guide details the technical workflow for the isolation of Isorhamnetin 3-O-galactoside from high-yield botanical sources. It prioritizes reproducibility and purity, contrasting traditional solvent extraction with modern Supercritical Fluid Extraction (SFE) protocols.

Part 1: Chemotaxonomy and Natural Sources

While isorhamnetin is ubiquitous in the plant kingdom (found in onions, almonds, and sea buckthorn), the specific 3-O-galactoside isomer is chemotaxonomically restricted.

Botanical SourceSpeciesTissueYield PotentialNotes
Prickly Pear Opuntia ficus-indicaCladodes/FlowersHigh Primary industrial source. Often co-occurs with isorhamnetin 3-glucoside and rutinoside.
Water Dropwort Oenanthe javanicaAerial partsModerateSource of specific antithrombotic fractions.
Marigold Tagetes erectaFlowersModerateContains complex glycoside mixtures requiring rigorous separation.
Mugwort Artemisia spp.LeavesLowOften present as a minor constituent.

Selection Strategy: For preparative isolation, Opuntia ficus-indica (Nopal) is the recommended biomass due to the high concentration of isorhamnetin glycosides relative to other flavonoids, simplifying the purification downstream.

Part 2: Extraction Methodologies

Two protocols are presented: a robust traditional method for standard laboratories and a Green Chemistry method (SFE) for high-purity/low-solvent requirements.

Protocol A: Traditional Ethanol Reflux (Standard)

Best for: Routine laboratory isolation where solvent recovery is available.

  • Pre-treatment: Dry Opuntia cladodes at 40°C and grind to a fine powder (40–60 mesh).

  • Solvent System: 80% Ethanol (v/v) in water.

  • Ratio: 1:15 (Solid:Solvent, w/v).

  • Extraction: Reflux at 80°C for 1.5 hours. Filter.

  • Re-extraction: Repeat step 4 with fresh solvent on the residue.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotavapor) at 50°C to obtain the crude hydroalcoholic extract.

Protocol B: Supercritical Fluid Extraction (SFE) (Advanced)

Best for: High-value pharmaceutical applications requiring minimal solvent residue.

  • Equipment: SFE system (e.g., CO2 pump, modifier pump, back-pressure regulator).

  • Conditions:

    • Pressure: 10 MPa (100 bar).

    • Temperature: 80°C.

    • Modifier: Ethanol:Water (80:[4][5]20) at 16% of the total flow.

    • Flow Composition: CO2:EtOH:H2O (80:16:4).[4]

  • Duration: 30 minutes dynamic extraction.

  • Mechanism: The polarity of supercritical CO2 is modified by the aqueous ethanol to specifically target the polar glycosides while leaving non-polar waxes and chlorophylls in the matrix or separating them in the first separator stage.

Part 3: Isolation and Purification Workflow

The crude extract contains a mixture of flavonoids (quercetin, kaempferol, isorhamnetin), sugars, and phenolic acids. The following workflow isolates the specific galactoside.

Step 1: Liquid-Liquid Partitioning
  • Suspend crude extract in warm distilled water.

  • Defatting: Partition with Petroleum Ether (3x) to remove lipids, chlorophyll, and waxes. Discard organic layer.

  • Aglycone Removal: Partition with Ethyl Acetate (3x). This removes free aglycones and less polar methoxylated flavonoids.

  • Target Extraction: Partition the aqueous phase with n-Butanol (3x).

    • Critical Checkpoint: Isorhamnetin 3-O-galactoside concentrates in the n-Butanol fraction due to the polarity of the sugar moiety.

Step 2: Chromatographic Separation

Stationary Phase 1: Polyamide Resin

  • Loading: Dissolve n-Butanol fraction in minimal MeOH/H2O and load onto a pre-swollen Polyamide column.

  • Elution: Stepwise gradient of Ethanol/Water (0%

    
     100%).
    
  • Target Fraction: Elutes typically between 30-50% Ethanol. Monitor via TLC (Silica gel, Mobile phase: Ethyl Acetate:Formic Acid:Acetic Acid:Water, 100:11:11:26).

Stationary Phase 2: Sephadex LH-20

  • Purpose: Separation based on molecular size and hydrogen bonding capabilities.

  • Eluent: 100% Methanol or MeOH:H2O (80:20).

  • Mechanism: Sephadex LH-20 effectively separates the 3-O-galactoside from the 3-O-glucoside and 3-O-rutinoside isomers, which often co-elute on silica or polyamide.

Visualization of Workflow

IsolationProtocol Biomass Dried Biomass (Opuntia ficus-indica) Extraction Extraction (80% EtOH Reflux or SFE) Biomass->Extraction Crude Crude Extract Extraction->Crude WaterSuspension Suspend in H2O Crude->WaterSuspension PetEther Partition: Pet. Ether WaterSuspension->PetEther DiscardLipids Discard Lipids/Waxes PetEther->DiscardLipids Organic Phase EtOAc Partition: Ethyl Acetate PetEther->EtOAc Aqueous Phase DiscardAglycones Remove Free Aglycones EtOAc->DiscardAglycones Organic Phase nBuOH Partition: n-Butanol EtOAc->nBuOH Aqueous Phase AqueousWaste Discard Aqueous Residue nBuOH->AqueousWaste Aqueous Phase Polyamide Polyamide Column (Gradient EtOH/H2O) nBuOH->Polyamide Organic Phase (Concentrated) Sephadex Sephadex LH-20 (MeOH Elution) Polyamide->Sephadex Target Fraction (30-50% EtOH) FinalProduct Pure Isorhamnetin 3-O-galactoside Sephadex->FinalProduct Purified Fraction

Figure 1: Step-by-step isolation workflow from biomass to purified compound.[1][6][7]

Part 4: Structural Characterization & Validation

Distinguishing Isorhamnetin 3-O-galactoside from its isomer Isorhamnetin 3-O-glucoside is the critical quality control step. Both have the same molecular weight (


 477 

).
Mass Spectrometry (LC-MS/MS)[8]
  • Precursor Ion:

    
     477.1 (Negative mode).
    
  • Fragment Ions:

    • 
       315 (Aglycone, Isorhamnetin radical).
      
    • 
       300 (Demethylated radical).
      
    • Loss of 162 Da indicates a hexose sugar (could be Glc or Gal).

Nuclear Magnetic Resonance (NMR)

The definitive identification relies on Carbon-13 (


C) NMR shifts of the sugar moiety.[1]

Table 1: Diagnostic NMR Data (DMSO-d6) | Position |


 (ppm) Multiplicity | 

(ppm) | Diagnostic Note | | :--- | :--- | :--- | :--- | | Aglycone | | | | | C-2' | 7.94 (d, J=2.0) | 113.5 | Characteristic of B-ring | | C-5' | 6.92 (d, J=8.5) | 115.9 | Characteristic of B-ring | | C-6' | 7.48 (dd, J=8.5, 2.0) | 122.1 | Characteristic of B-ring | | OMe | 3.84 (s) | 55.7 | Isorhamnetin Specific (vs Quercetin) | | Sugar (Galactose) | | | Distinction from Glucoside | | C-1'' (Anomeric) | 5.38 (d, J=7.8 Hz) | 101.8 |

-configuration | | C-2'' | ~3.60 | 71.2 | | | C-3'' | ~3.45 | 73.0 | | | C-4'' | ~3.65 | 67.8 - 68.0 | Key Distinction: Glucose C-4'' is typically ~70.0 ppm. | | C-5'' | ~3.40 | 75.8 | | | C-6'' | ~3.30 | 60.1 | |

Note: Chemical shifts may vary slightly (


 0.5 ppm) depending on concentration and temperature. The C-4'' shift is the most reliable differentiator between galactoside (lower field) and glucoside (higher field).

References

  • Antithrombotic Activity & Identification: Ku, S. K., et al. "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside." Food and Chemical Toxicology, 2013.[8]

  • Extraction Optimization (Opuntia): Santos-Zea, L., et al. "Extraction of isorhamnetin conjugates from Opuntia ficus-indica (L.) Mill using supercritical fluids." The Journal of Supercritical Fluids, 2011.

  • Isolation Protocol & Bioactivity: Antunes-Ricardo, M., et al. "Topical anti-inflammatory effects of isorhamnetin glycosides isolated from Opuntia ficus-indica." BioMed Research International, 2015.[9]

  • Chemical Structure Validation (PubChem): "Isorhamnetin 3-galactoside - Compound Summary." National Center for Biotechnology Information.

Sources

Exploratory

Isorhamnetin 3-Galactoside: Biological Activity and Pharmacological Profile

This technical guide details the biological activity, pharmacological profile, and experimental characterization of Isorhamnetin 3-galactoside (also known as Cacticin or Isorhamnetin 3-O-β-D-galactopyranoside ). Synonyms...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, pharmacological profile, and experimental characterization of Isorhamnetin 3-galactoside (also known as Cacticin or Isorhamnetin 3-O-β-D-galactopyranoside ).

Synonyms: Cacticin, 3'-O-Methylquercetin 3-galactoside CAS Registry Number: 6743-92-6 Molecular Formula: C₂₂H₂₂O₁₂ | Molecular Weight: 478.40 g/mol [1][2]

Executive Summary

Isorhamnetin 3-galactoside (I3G) is a flavonoid glycoside predominantly isolated from Opuntia ficus-indica (Cactus pear), Artemisia capillaris, and Oenanthe javanica. While it shares the aglycone core with Isorhamnetin, the galactoside moiety confers distinct solubility and pharmacokinetic properties compared to its glucoside analogs.

Clinically relevant research has identified I3G as a potent antithrombotic agent (inhibiting Factor Xa and Thrombin) and a hepatoprotective modulator (attenuating HMGB1-mediated inflammatory cascades). Unlike non-specific antioxidants, I3G exhibits targeted inhibition of the coagulation cascade and NF-κB signaling, making it a high-value candidate for drug development in cardiovascular and hepatic pathologies.

Chemical Identity & Properties

PropertySpecification
Aglycone Isorhamnetin (3'-O-methylquercetin)
Glycone Galactose (attached at C3 position)
Solubility Soluble in DMSO, Methanol, Ethanol; Slightly soluble in water.
Stability Sensitive to hydrolysis in acidic environments (pH < 3) and high temperatures (>60°C).
Key Sources Opuntia ficus-indica (Cladodes), Artemisia capillaris, Tagetes erecta.

Pharmacological Profile[2][3][4][5][6][7][8]

Antithrombotic & Profibrinolytic Activity

I3G acts as a dual-target anticoagulant, distinct from standard heparin-based therapies. It directly interacts with serine proteases in the coagulation cascade.

  • Mechanism:

    • Direct Inhibition: I3G inhibits the enzymatic activity of Thrombin (FIIa) and Factor Xa (FXa) , preventing the conversion of fibrinogen to fibrin.

  • Therapeutic Implication: Prevention of deep vein thrombosis (DVT) and atherosclerosis-associated clotting without the severe bleeding risks associated with non-specific anticoagulants.

Hepatoprotection & Anti-Inflammatory Signaling

I3G ameliorates hepatic injury (e.g., CCl₄-induced) by modulating the HMGB1 (High Mobility Group Box 1) axis, a critical mediator of sterile inflammation and liver necrosis.

  • Signaling Pathway Inhibition:

    • HMGB1 Blockade: Inhibits the extracellular release of HMGB1 from damaged hepatocytes.

    • NF-κB Suppression: Blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65).

    • MAPK Downregulation: Reduces phosphorylation of p38, JNK, and ERK1/2, thereby lowering the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Antioxidant Defense: Upregulates Nrf2 nuclear translocation, increasing the expression of Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT).

Visualization of Mechanism of Action

I3G_Mechanism cluster_Inflammation Anti-Inflammatory / Hepatoprotective Pathway cluster_Coagulation Antithrombotic Pathway I3G Isorhamnetin 3-galactoside (I3G) HMGB1 HMGB1 Release I3G->HMGB1 Inhibits MAPK MAPK Phosphorylation (p38, JNK, ERK) I3G->MAPK Downregulates NFkB NF-κB Translocation I3G->NFkB Blocks FXa Factor Xa I3G->FXa Direct Inhibition Thrombin Thrombin (FIIa) I3G->Thrombin Direct Inhibition PAI1 PAI-1 Secretion I3G->PAI1 Suppresses TLR4 TLR4 Receptor HMGB1->TLR4 TLR4->MAPK TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines FXa->Thrombin Fibrin Fibrin Clot Formation Thrombin->Fibrin PAI1->Fibrin Promotes Stability

Figure 1: Dual mechanistic pathway of Isorhamnetin 3-galactoside targeting inflammatory cascades (HMGB1/NF-κB) and the coagulation cascade (FXa/Thrombin).[1][3]

Pharmacokinetics (ADME)

Understanding the bioavailability of the galactoside form is critical for experimental design.

  • Absorption: Intact I3G is poorly absorbed in the small intestine due to its hydrophilicity.

  • Metabolism (Hydrolysis):

    • Lactase-Phlorizin Hydrolase (LPH): Located on the brush border of the small intestine, LPH can hydrolyze the galactose moiety.

    • Microbial β-galactosidase: Unabsorbed I3G reaches the colon where microbiota cleave the glycosidic bond.

    • Active Metabolite: The aglycone Isorhamnetin is the primary absorbed form. It is subsequently glucuronidated or sulfated in the liver (Phase II metabolism).

  • Excretion: Metabolites are excreted via urine and bile.

  • Bioavailability Note: When testing in vitro, I3G acts directly on cell surface receptors (e.g., endothelial cells). However, for in vivo oral administration, effects are likely mediated by the aglycone Isorhamnetin or its conjugated metabolites.

Experimental Protocols

Extraction and Isolation from Opuntia ficus-indica

Rationale: High-purity isolation is required to differentiate I3G activity from other flavonoids like quercetin.

  • Raw Material: Dried cladodes of Opuntia ficus-indica.

  • Extraction: Macerate powder in 80% Methanol (1:10 w/v) for 24h at room temperature. Filter and concentrate under reduced pressure.

  • Partitioning: Suspend residue in water and partition sequentially with Hexane (remove lipids) -> Chloroform -> Ethyl Acetate -> n-Butanol .

    • Note: I3G concentrates in the n-Butanol fraction .

  • Purification (Chromatography):

    • Stationary Phase: Sephadex LH-20 or C18 Reversed-Phase Silica.

    • Mobile Phase: Gradient elution with Water/Methanol (0% → 100% MeOH).

    • Detection: Monitor fractions via HPLC at 360 nm . I3G typically elutes after Rutin but before Isorhamnetin aglycone.

In Vitro Antithrombotic Assay (Thrombin Inhibition)

Rationale: To quantify the direct inhibitory constant (IC50) of I3G against Thrombin.

Reagents:

  • Human Thrombin (0.5 U/mL)

  • Chromogenic Substrate: S-2238 (specific for Thrombin)

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Protocol:

  • Preparation: Dissolve I3G in DMSO (stock 10 mM). Dilute in buffer to final concentrations (0.5 – 50 µM).

  • Incubation: Mix 20 µL of enzyme (Thrombin) with 20 µL of I3G solution in a 96-well plate. Incubate at 37°C for 10 minutes.

    • Control: Vehicle (DMSO) without I3G.

  • Reaction Start: Add 20 µL of Substrate S-2238 (1 mM).

  • Measurement: Monitor absorbance at 405 nm kinetically for 10 minutes.

  • Calculation: Calculate % Inhibition =

    
    .
    
    • Validation: Standard Heparin should be used as a positive control.

References

  • Ku, S. K., et al. (2013).[2] Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside.[2] Food and Chemical Toxicology. Link

  • Lee, K. M., et al. (2015). Protective effects of isorhamnetin 3-O-galactoside against carbon tetrachloride-induced hepatic injury in mice.[1] International Immunopharmacology.[3] Link

  • Antunes-Ricardo, M., et al. (2015). Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica.[3][4] BioMed Research International. Link

  • AbMole BioScience. (n.d.).[5] Isorhamnetin 3-O-galactoside (Cacticin) Biological Activity.[1][2][3][6][4][5][7][8]Link

  • MedChemExpress. (n.d.). Isorhamnetin 3-O-galactoside Datasheet.Link

Sources

Foundational

Discovery and history of Isorhamnetin 3-galactoside in Oenanthe javanica.

Discovery, Isolation, and Pharmacological Mechanics [1] Executive Summary Isorhamnetin 3-O-galactoside (I3G) , also known as Cacticin , is a bioactive flavonoid glycoside isolated from Oenanthe javanica (Water Dropwort)....

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Isolation, and Pharmacological Mechanics [1]

Executive Summary

Isorhamnetin 3-O-galactoside (I3G) , also known as Cacticin , is a bioactive flavonoid glycoside isolated from Oenanthe javanica (Water Dropwort). While O. javanica has been a staple in East Asian ethnomedicine for millennia—used to treat hypertension, jaundice, and inflammation—modern phytochemical profiling has identified I3G as a critical driver of its therapeutic efficacy.

Distinct from its structural analogue Hyperoside (Quercetin 3-galactoside), I3G features a 3'-methoxy group on the B-ring. This structural modification is not merely cosmetic; it significantly enhances the compound's antithrombotic and profibrinolytic capabilities. Current research positions I3G as a dual-action therapeutic candidate: a potent Factor Xa/Thrombin inhibitor for anticoagulation and a suppressor of the HMGB1-NF-κB axis for vascular inflammation.

Botanical & Historical Context
  • Botanical Source: Oenanthe javanica (Blume) DC (Apiaceae).[2]

  • Common Names: Minari (Korea), Shui qin (China), Seri (Japan), Water Dropwort.

  • Ethnomedicinal Use: Traditionally consumed to accelerate ethanol metabolism (hangover cure) and treat inflammatory liver diseases.

The Discovery Arc

The scientific elucidation of I3G followed a "Bedside-to-Bench" trajectory:

  • Phase I: Crude Efficacy (Pre-1990s): Traditional observation of O. javanica reducing edema and improving circulation.

  • Phase II: Phytochemical Profiling (1993-2000): Early isolation work, notably by Park et al. (1993) , separated the crude extract into steroid and flavonoid fractions. This era identified the presence of Isorhamnetin aglycones and various glycosides.[1][3]

  • Phase III: Functional Specificity (2013-Present): The pivotal shift occurred with Ku et al. (2013) , who isolated I3G and Hyperoside side-by-side. Their comparative study revealed that I3G possessed superior antithrombotic activity compared to Hyperoside, attributing this potency to the 3'-O-methylation. Simultaneously, Kim et al. (2013) validated its role in inhibiting HMGB1-induced sepsis, marking I3G as a distinct therapeutic entity rather than just a generic flavonoid.

Chemical Architecture & Identification

I3G is a glycosyloxyflavone. Its structural integrity is defined by the attachment of a galactose sugar to the C3 position of the isorhamnetin aglycone.

FeatureSpecification
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-chromen-3-yl

-D-galactopyranoside
Molecular Formula

Molecular Weight 478.4 g/mol
Key Structural Motif 3'-Methoxy group (Distinguishes it from Hyperoside; critical for lipophilicity and enzyme binding).
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.
Spectroscopic Signature (Diagnostic)
  • UV

    
    :  ~254 nm, ~354 nm (Typical flavonol spectrum).
    
  • MS (ESI-):

    
     477 
    
    
    
    (Parent),
    
    
    315 (Aglycone fragment, loss of 162 Galactose unit).
  • NMR Distinction: The presence of a methoxy singlet (

    
     ~3.8-3.9 ppm) in 
    
    
    
    -NMR clearly separates it from Quercetin glycosides.
Technical Protocol: Extraction & Isolation

The following protocol is a synthesized standard operating procedure (SOP) for isolating high-purity I3G from the aerial parts of O. javanica.

Workflow Logic

The process utilizes a polarity-gradient partition. The target compound is a glycoside (mid-polarity), so it will reside in the Ethyl Acetate (EtOAc) or n-Butanol (n-BuOH) fraction, distinct from non-polar lipids (Hexane) and highly polar salts (Water).

ExtractionProtocol Plant Dried Aerial Parts (O. javanica) Extraction Extraction (80% MeOH, 3x Reflux) Plant->Extraction Crude Crude Methanolic Extract Extraction->Crude Suspension Suspend in Distilled Water Crude->Suspension Hexane Partition: n-Hexane Suspension->Hexane EtOAc Partition: Ethyl Acetate Suspension->EtOAc BuOH Partition: n-Butanol Suspension->BuOH Discard1 Discard (Lipids/Chlorophyll) Hexane->Discard1 Chrom1 Column Chromatography (Diaion HP-20 or Sephadex LH-20) EtOAc->Chrom1 Enriched Fraction BuOH->Chrom1 Enriched Fraction Chrom2 RP-HPLC (C18) Gradient: H2O/Acetonitrile Chrom1->Chrom2 Final Pure Isorhamnetin 3-O-galactoside Chrom2->Final

Figure 1: Bioassay-guided fractionation workflow for isolating Isorhamnetin 3-O-galactoside.

Step-by-Step Methodology
  • Extraction: Reflux dried aerial parts (1 kg) with 80% Methanol (10 L) for 3 hours (x3). Evaporate solvent in vacuo to yield crude extract.

  • Partitioning: Suspend crude extract in water. Partition successively with n-Hexane (removes lipids), Chloroform (removes pigments), and Ethyl Acetate/n-Butanol .

    • Critical Checkpoint: I3G is typically most abundant in the Ethyl Acetate or n-Butanol fractions due to its glycosidic nature.

  • Purification (CC): Subject the active fraction to Sephadex LH-20 chromatography using a Methanol/Water gradient.

  • Isolation (HPLC): Final purification via Semi-preparative RP-HPLC (C18 column).

    • Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B).[1]

    • Gradient: 15% B to 45% B over 40 mins.

    • Detection: 254 nm.

Pharmacological Mechanisms
A. Antithrombotic Cascade Modulation

I3G acts as a direct inhibitor of the coagulation cascade, specifically targeting the common pathway.

  • Mechanism: It competitively binds to the active sites of Thrombin and Factor Xa (FXa) .

B. Anti-Inflammatory Signaling (HMGB1 Inhibition)

In sepsis models, I3G prevents vascular permeability and leukocyte migration by intercepting the HMGB1 signaling loop.[4]

MOA LPS LPS / Sepsis Stimulus Receptor Endothelial Receptor (TLR4 / RAGE) LPS->Receptor TNF TNF-alpha TNF->Receptor NFkB NF-kB Activation (Translocation) Receptor->NFkB HMGB1_Release HMGB1 Release NFkB->HMGB1_Release PAI1 PAI-1 Expression (Pro-thrombotic) NFkB->PAI1 CAMs CAMs Expression (Vascular Inflammation) NFkB->CAMs I3G Isorhamnetin 3-O-galactoside I3G->NFkB Inhibits I3G->HMGB1_Release Blocks Release I3G->PAI1 Downregulates

Figure 2: Dual mechanistic action of I3G inhibiting NF-kB translocation and downstream thrombotic/inflammatory markers.[3]

Experimental Validation Data

The following table summarizes key validation assays used to confirm I3G activity in O. javanica studies.

Assay TypeTarget/MetricEffect of I3GReference
Coagulation aPTT (Activated Partial Thromboplastin Time)Significantly Prolonged (at 10 µM)[1]
Coagulation PT (Prothrombin Time)Significantly Prolonged[1]
Enzyme Kinetics Factor Xa & Thrombin ActivityDirect Inhibition (Dose-dependent)[1]
Fibrinolysis PAI-1 / t-PA RatioDecreased (Promotes Fibrinolysis)[1]
Inflammation HMGB1 Release (LPS-induced)Potent Inhibition[2]
In Vivo Survival rate (CLP-induced sepsis mice)Increased survival[2]
References
  • Ku, S. K., et al. (2013). Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside.[5] Food and Chemical Toxicology, 53, 197–204.

  • Kim, T. H., et al. (2013). Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice.[5] Journal of Cellular Biochemistry, 114(2), 336-345.

  • Lu, C. L., & Li, X. F. (2019). A Review of Oenanthe javanica (Blume) DC.[2] as Traditional Medicinal Plant and Its Therapeutic Potential.[1][2][6][7][8][9] Evidence-Based Complementary and Alternative Medicine, 2019, 6495819.[2]

  • Park, J. C., Yu, Y. B., & Lee, J. H. (1993). Isolation of Steroids and Flavonoids from the Herb of Oenanthe javanica DC.[2][9] Korean Journal of Pharmacognosy, 24(3), 244-246.[9]

Sources

Protocols & Analytical Methods

Method

Protocol for assessing the anticoagulant activity of Isorhamnetin 3-galactoside.

Introduction: Unveiling the Anticoagulant Potential of a Natural Flavonoid Isorhamnetin 3-galactoside is a flavonoid glycoside found in various medicinal plants, which has garnered scientific interest for its diverse pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Anticoagulant Potential of a Natural Flavonoid

Isorhamnetin 3-galactoside is a flavonoid glycoside found in various medicinal plants, which has garnered scientific interest for its diverse pharmacological properties, including antioxidant and anti-inflammatory effects.[1] Emerging evidence suggests that this natural compound also possesses antithrombotic and profibrinolytic activities, positioning it as a candidate for the development of novel anticoagulant therapies.[1][2] Notably, studies have indicated that Isorhamnetin 3-galactoside can prolong clotting times and directly inhibit key enzymes in the coagulation cascade, such as thrombin and Factor Xa (FXa).[2]

This comprehensive guide provides a detailed protocol for researchers, scientists, and drug development professionals to systematically assess the anticoagulant activity of Isorhamnetin 3-galactoside. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's mechanism of action. By adhering to these protocols, researchers can generate reliable data to evaluate the therapeutic potential of Isorhamnetin 3-galactoside in the context of thrombotic disorders.

Scientific Rationale and Experimental Overview

The assessment of anticoagulant activity hinges on understanding the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

  • Intrinsic Pathway: Activated by contact with negatively charged surfaces.

  • Extrinsic Pathway: Initiated by tissue factor exposed at the site of injury.

  • Common Pathway: The convergence of the intrinsic and extrinsic pathways, leading to the generation of thrombin and the subsequent conversion of fibrinogen to fibrin.

This protocol employs a multi-faceted approach to evaluate the effect of Isorhamnetin 3-galactoside on this cascade:

  • Screening Assays: Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) are fundamental screening tests to assess the integrity of the intrinsic/common and extrinsic/common pathways, respectively.[3]

  • Common Pathway Assessment: The Thrombin Time (TT) assay specifically evaluates the final step of the common pathway – the conversion of fibrinogen to fibrin by thrombin.

  • Mechanistic Assays: To pinpoint the specific targets of Isorhamnetin 3-galactoside, chromogenic assays for Factor Xa and thrombin inhibition are employed. These assays provide quantitative data on the direct inhibitory effect of the compound on these crucial coagulation enzymes.

The following diagram illustrates the coagulation cascade and the points of intervention for the assays described in this protocol.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway cluster_assays Mechanistic Assays XII FXII XI FXI XII->XI FXIIa IX FIX XI->IX FXIa X FX IX->X FIXa + FVIIIa VIII FVIII Prothrombin Prothrombin (FII) X->Prothrombin FXa + FVa (Prothrombinase complex) FXa_assay Factor Xa Inhibition Assay X->FXa_assay TF Tissue Factor (TF) TF_VII TF->TF_VII VII FVII VII->TF_VII TF_VII->X TF-FVIIa complex V FV Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen XIII FXIII Thrombin->XIII Thrombin_assay Thrombin Inhibition Assay Thrombin->Thrombin_assay Fibrin Fibrin Fibrinogen->Fibrin Fibrin_clot Cross-linked Fibrin Clot Fibrin->Fibrin_clot FXIIIa caption Coagulation Cascade and Assay Targets

Caption: The coagulation cascade, highlighting the intrinsic, extrinsic, and common pathways, and the points of assessment for the aPTT, PT, and specific factor inhibition assays.

Materials and Reagents

  • Isorhamnetin 3-galactoside (high purity, >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Normal human plasma (pooled, citrated)

  • aPTT reagent (e.g., containing a contact activator like silica or ellagic acid)

  • PT reagent (thromboplastin)

  • Thrombin reagent (bovine or human)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Chromogenic Factor Xa substrate

  • Purified human Factor Xa

  • Chromogenic thrombin substrate

  • Purified human thrombin

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • Positive controls (e.g., Heparin for aPTT, Warfarin-treated plasma for PT, specific inhibitors for FXa and thrombin assays)

  • Coagulometer (automated or semi-automated)

  • Microplate reader (for chromogenic assays)

  • 37°C water bath or incubator

  • Calibrated pipettes and sterile, disposable tips

  • Coagulation cuvettes and microplates (96-well, flat-bottom)

Experimental Protocols

Preparation of Isorhamnetin 3-Galactoside Stock and Working Solutions

The careful preparation of the test compound is critical for accurate and reproducible results.

  • Rationale: Isorhamnetin 3-galactoside, like many flavonoids, has limited aqueous solubility. DMSO is a common solvent, but its concentration in the final assay mixture must be minimized to avoid solvent-induced artifacts. High concentrations of DMSO can interfere with coagulation assays. It is recommended to keep the final DMSO concentration at or below 1%.[1][4]

Protocol:

  • Prepare a high-concentration stock solution of Isorhamnetin 3-galactoside (e.g., 10 mM) in 100% DMSO.

  • Prepare serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • For each assay, further dilute the DMSO stock solutions in the appropriate assay buffer or normal saline to create working solutions. Ensure the final concentration of DMSO in the plasma-reagent mixture does not exceed 1%.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Isorhamnetin 3-galactoside tested.

Plasma Preparation

Adherence to standardized procedures for plasma preparation is essential for the integrity of coagulation testing. The following is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Protocol:

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant. The blood-to-anticoagulant ratio should be 9:1.[7]

  • Gently invert the collection tubes 3-4 times to ensure thorough mixing.

  • Centrifuge the blood at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

  • Carefully aspirate the supernatant (PPP), avoiding the buffy coat, and pool the plasma from multiple donors.

  • Use the pooled plasma fresh or aliquot and store at -80°C for future use. When ready to use, thaw the frozen plasma rapidly in a 37°C water bath.

Anticoagulant Screening Assays
  • Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation. The clotting time is measured after the addition of a contact activator, phospholipids, and calcium to the plasma.

Protocol:

  • Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, add 50 µL of pooled normal plasma.

  • Add 5 µL of the Isorhamnetin 3-galactoside working solution or vehicle control to the plasma and incubate for 2 minutes at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C (incubation time may vary depending on the reagent manufacturer's instructions).

  • Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time taken for clot formation in seconds.

  • Perform each measurement in triplicate.

  • Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. The clotting time is measured after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to the plasma.

Protocol:

  • Pre-warm the PT reagent to 37°C.

  • In a coagulometer cuvette, add 50 µL of pooled normal plasma.

  • Add 5 µL of the Isorhamnetin 3-galactoside working solution or vehicle control to the plasma and incubate for 2 minutes at 37°C.

  • Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • Perform each measurement in triplicate.

  • Principle: The TT assay specifically assesses the conversion of fibrinogen to fibrin. A known amount of thrombin is added to the plasma, and the time to clot formation is measured.

Protocol:

  • Pre-warm the thrombin reagent to 37°C.

  • In a coagulometer cuvette, add 100 µL of pooled normal plasma.

  • Add 10 µL of the Isorhamnetin 3-galactoside working solution or vehicle control and incubate for 2 minutes at 37°C.

  • Initiate the clotting reaction by adding 50 µL of the pre-warmed thrombin reagent.

  • The coagulometer will measure the time to clot formation.

  • Perform each measurement in triplicate.

Mechanistic Assays: Chromogenic Inhibition Assays

The following workflow diagram illustrates the general principle of the chromogenic inhibition assays.

Chromogenic_Assay_Workflow cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection Enzyme Coagulation Factor (FXa or Thrombin) Incubation_mix Enzyme->Incubation_mix Inhibitor Isorhamnetin 3-galactoside or Vehicle Control Inhibitor->Incubation_mix Reaction_mix Incubation_mix->Reaction_mix Substrate Chromogenic Substrate Substrate->Reaction_mix pNA p-Nitroaniline (pNA) (Yellow Color) Reaction_mix->pNA Cleavage Reader Microplate Reader (OD at 405 nm) pNA->Reader caption Chromogenic Inhibition Assay Workflow

Caption: A generalized workflow for the chromogenic inhibition assays of Factor Xa and thrombin.

  • Principle: This assay quantifies the direct inhibition of FXa by Isorhamnetin 3-galactoside. Residual FXa activity after incubation with the compound is measured by the rate of cleavage of a specific chromogenic substrate, which releases a colored product (p-nitroaniline, pNA). The color intensity is inversely proportional to the inhibitory activity of the compound.[8]

Protocol:

  • In a 96-well microplate, add 20 µL of assay buffer to all wells.

  • Add 10 µL of Isorhamnetin 3-galactoside working solution or vehicle control to the respective wells.

  • Add 20 µL of purified human FXa solution (concentration to be optimized for a linear rate of substrate cleavage) to all wells except the blank.

  • Incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the chromogenic FXa substrate.

  • Immediately measure the absorbance at 405 nm kinetically for 5-10 minutes using a microplate reader.

  • The rate of pNA release (change in absorbance per minute) is calculated.

  • Principle: This assay is analogous to the FXa inhibition assay but measures the direct inhibition of thrombin.[9]

Protocol:

  • In a 96-well microplate, add 20 µL of assay buffer to all wells.

  • Add 10 µL of Isorhamnetin 3-galactoside working solution or vehicle control to the respective wells.

  • Add 20 µL of purified human thrombin solution (concentration to be optimized) to all wells except the blank.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the chromogenic thrombin substrate.

  • Measure the absorbance at 405 nm kinetically for 5-10 minutes.

  • Calculate the rate of pNA release.

Data Analysis and Interpretation

Screening Assays (aPTT, PT, TT)

The results of the screening assays should be presented as the mean clotting time in seconds ± standard deviation (SD) for each concentration of Isorhamnetin 3-galactoside. The data can be tabulated and plotted as clotting time versus the concentration of the test compound. A significant increase in clotting time compared to the vehicle control indicates anticoagulant activity.

Table 1: Example Data Presentation for Screening Assays

Concentration of Isorhamnetin 3-Galactoside (µM)aPTT (seconds)PT (seconds)TT (seconds)
Vehicle Control (0)35.2 ± 1.512.5 ± 0.518.3 ± 0.8
138.1 ± 1.812.8 ± 0.618.5 ± 0.9
1045.6 ± 2.114.2 ± 0.719.1 ± 1.0
5062.3 ± 3.518.9 ± 1.222.4 ± 1.3
10085.7 ± 4.225.4 ± 1.828.6 ± 1.9
Statistically significant difference from vehicle control (p < 0.05)
Mechanistic Assays (FXa and Thrombin Inhibition)

For the chromogenic assays, the percentage of inhibition is calculated using the following formula:

% Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

The IC50 value, which is the concentration of Isorhamnetin 3-galactoside that causes 50% inhibition of the enzyme activity, should be determined. This is achieved by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[10][11][12]

Table 2: Example Data Presentation for Inhibition Assays

AssayIC50 of Isorhamnetin 3-Galactoside (µM)
Factor Xa Inhibition25.8
Thrombin Inhibition42.1

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following quality control measures are essential:

  • Adherence to Standards: All procedures for plasma collection, handling, and storage should strictly follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the H21-A5 guideline.[5][6][13]

  • Controls: Each assay should include a negative (vehicle) control and a positive control (a known anticoagulant). This allows for the validation of the assay's responsiveness and provides a benchmark for comparison.

  • Reagent Quality: Use high-quality reagents from reputable suppliers. Reagent lot-to-lot variability should be assessed, and new lots should be validated before use.

  • Instrument Calibration: Ensure that all instruments, including coagulometers and microplate readers, are properly calibrated and maintained according to the manufacturer's recommendations.

  • Replicates: All experiments should be performed with a sufficient number of replicates (at least triplicate) to ensure the statistical significance of the results.

By integrating these self-validating systems into the experimental design, researchers can have high confidence in the accuracy and reproducibility of their findings.

References

  • ScreenLib. Isorhamnetin 3-O-galactoside | CAS 6743-92-6. Available from: [Link]

  • Dove Medical Press. Anticoagulant activity of Meriandra dianthera crude extract. Available from: [Link]

  • PubMed. Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside. Available from: [Link]

  • An-Najah National University. In vitro anticoagulant effect analysis of leaves different extract types of Calotropis procera (Asclepiadaceae) in West. Available from: [Link]

  • MDPI. In Vitro Anticoagulant Activity and Active Components of Safflower Injection. Available from: [Link]

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Available from: [Link]

  • Mayo Clinic Laboratories. Coagulation Guidelines for Specimen Handling & Processing. Available from: [Link]

  • PubMed. In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants. Available from: [Link]

  • Academia.edu. In vitro study of the anticoagulant activity of some plant extracts. Available from: [Link]

  • Oreate AI. Understanding IC50: A Comprehensive Guide to Calculation. Available from: [Link]

  • BPS Bioscience. Thrombin Inhibitor Screening Assay Kit. Available from: [Link]

  • PubMed Central. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available from: [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • PubMed Central. Results expression for tests used to measure the anticoagulant effect of new oral anticoagulants. Available from: [Link]

  • Biochemia Medica. Quality in coagulation and haemostasis testing. Available from: [Link]

  • PubMed Central. In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Available from: [Link]

  • Practical-Haemostasis.com. Anti-Xa Assays. Available from: [Link]

  • PubMed Central. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation. Available from: [Link]

  • ResearchGate. How to calculate ic50? Available from: [Link]

  • SciSpace. H21-A5 - Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays and Molecular Hemostasis Assays; Approved Guideline—Fifth Edition. Available from: [Link]

  • Austin Publishing Group. Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls. Available from: [Link]

  • ResearchGate. Quality Standards for Sample Collection in Coagulation Testing. Available from: [Link]

  • CoaChrom. HEMOCLOT™ Thrombin Inhibitors. Available from: [Link]

  • Jagiellonian Centre of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]

  • Circulation. Coagulation Assays. Available from: [Link]

  • SciSpace. Prothrombinase-Induced Clotting Time Assay for Determination of the Anticoagulant Effects of Unfractionated and Low. Available from: [Link]

  • PubMed Central. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. Available from: [Link]

  • PubMed Central. Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro. Available from: [Link]

  • PubMed Central. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Available from: [Link]

  • ResearchGate. in vitro study of the anticoagulant activity of some plant extracts. Available from: [Link]

  • ResearchGate. A Chromogenic Direct Thrombin Inhibitor Assay for Quantifying Dabigatran Levels: Development and Validation on the ACL TOP 700. Available from: [Link]

  • Scribd. Clsi Poct14-2020. Available from: [Link]

  • ANSI Webstore. Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays and Molecular Hemostasis As. Available from: [Link]

  • Scribd. Collection Transport and Processing of Blood Specimens For Testing Plasma-Based Coagulation Assays. Available from: [Link]

  • IU Health. General Guidelines for Hemostasis and Thrombosis - Specimen Collection Instructions. Available from: [Link]

  • PubMed Central. International Council for Standardization in Haematology Guidance for New Lot Verification of Coagulation Reagents, Calibrators, and Controls. Available from: [Link]

  • Lancet Laboratories. ANTI-FACTOR Xa ASSAY. Available from: [Link]

  • ResearchGate. In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Available from: [Link]

  • ResearchGate. What is the highest acceptable limit of DMSO concentration for use in an MIC assay? Available from: [Link]

Sources

Application

Application Note: Preclinical Evaluation of Isorhamnetin 3-Galactoside (Cacticin) in Mice

Executive Summary & Compound Profiling Isorhamnetin 3-O-galactoside (I3G) , also known as Cacticin , is a flavonoid glycoside distinct from Hyperoside (Quercetin-3-galactoside). While often isolated from Oenanthe javanic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profiling

Isorhamnetin 3-O-galactoside (I3G) , also known as Cacticin , is a flavonoid glycoside distinct from Hyperoside (Quercetin-3-galactoside). While often isolated from Oenanthe javanica or Artemisia capillaris, its clinical translation is hindered by poor aqueous solubility and complex metabolic conversion.

This guide moves beyond standard protocols to address the "Glycoside Paradox" : in vivo efficacy is often driven not by the parent glycoside, but by its aglycone metabolite (Isorhamnetin) generated via enteric hydrolysis. Therefore, this experimental design couples efficacy testing (AKI model) with a mandatory Pharmacokinetic (PK) bridge.

Compound Specifications
ParameterSpecificationCritical Note
IUPAC Name Isorhamnetin 3-O-β-D-galactopyranosideDo not confuse with Isorhamnetin-3-glucoside.
CAS No. 20188-10-5Verify purity >98% via HPLC before use.
MW 478.4 g/mol
Solubility Low in water; Soluble in DMSORequires specific vehicle for in vivo use.
Storage -20°C, desiccatedHygroscopic; protect from light.

Formulation Strategy (The "Hidden" Failure Point)

Direct injection of DMSO stocks into mice causes local toxicity and precipitation. For I3G, we utilize a Self-Emulsifying Drug Delivery System (SEDDS) or a Suspension Vehicle depending on the route.

A. Oral Gavage (PO) - Recommended for Metabolic Translation

Oral delivery mimics human supplementation and utilizes gut microbiota for hydrolysis (I3G


 Isorhamnetin).
  • Vehicle: 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) in Saline.

  • Preparation:

    • Weigh I3G powder.

    • Add a small volume of Tween 80 (1% of final vol) to wet the powder.

    • Slowly add 0.5% CMC-Na while vortexing to create a uniform suspension.

    • QC Check: Ensure no visible clumps; sonicate for 5 mins if necessary.

B. Intraperitoneal (IP) - For Mechanistic Proof

Bypasses gut hydrolysis, delivering intact glycoside to the liver/blood.

  • Vehicle: 5% DMSO + 5% PEG400 + 5% Tween 80 + 85% Saline.

  • Preparation: Dissolve I3G in DMSO first, then add PEG/Tween, finally dilute with warm saline. Use immediately.

Experimental Workflow: Cisplatin-Induced AKI

We select the Cisplatin-Induced Acute Kidney Injury (AKI) model.[1][2] This model is validated for flavonoids, specifically targeting the Nrf2/HO-1 (antioxidant) and NF-κB (anti-inflammatory) pathways, which are the primary mechanisms of I3G.

Experimental Groups (n=8-10 mice/group)
GroupInduction (Day 0)Treatment (Days -2 to +2)Purpose
1. Vehicle Ctrl Saline IPVehicle (PO/IP)Baseline health.
2. Model (AKI) Cisplatin (20 mg/kg IP)Vehicle (PO/IP)Disease phenotype reference.[3]
3. I3G Low Cisplatin (20 mg/kg IP)I3G (20 mg/kg)Dose-response curve start.
4. I3G High Cisplatin (20 mg/kg IP)I3G (50 mg/kg)Max efficacy threshold.
5. Positive Ctrl Cisplatin (20 mg/kg IP)Amifostine (200 mg/kg SC)Clinical standard comparison.
Step-by-Step Protocol
  • Acclimatization: C57BL/6 mice (Male, 8-10 weeks) for 7 days.

  • Pre-Treatment (Days -2, -1): Administer I3G (PO or IP) once daily to prime antioxidant defenses (Nrf2 accumulation).

  • Induction (Day 0):

    • Fast mice for 4 hours (water ad libitum).

    • Inject Cisplatin (20 mg/kg) intraperitoneally.[3] Note: Cisplatin is light-sensitive; prepare fresh.

    • Resume feeding.

  • Post-Treatment (Days 0, 1, 2): Continue I3G administration 2 hours post-cisplatin and daily thereafter.

  • Monitoring: Weigh mice daily. Humane Endpoint: >20% weight loss or severe lethargy.

  • Sacrifice (Day 3 / 72h post-induction):

    • Anesthetize (Isoflurane).

    • Collect blood (Cardiac puncture)

      
       Serum for BUN/Creatinine.
      
    • Harvest Kidneys:

      • Right Kidney: Fix in 10% Neutral Buffered Formalin (Histology).

      • Left Kidney: Snap freeze in liquid nitrogen (Western Blot/qPCR).

Visual Workflow (DOT Diagram)

ExperimentalDesign Formulation Formulation (0.5% CMC-Na) PreTreat Pre-Treatment (Days -2, -1) Formulation->PreTreat Induction Induction (Cisplatin 20mg/kg IP) PreTreat->Induction Protection Priming PostTreat Post-Treatment (Days 0-2) Induction->PostTreat Injury Phase Sacrifice Sacrifice & Harvest (72h Post-Induction) PostTreat->Sacrifice Serum Serum Analysis (BUN, Creatinine) Sacrifice->Serum Histo Histology (H&E, PAS Staining) Sacrifice->Histo MolBio Mechanism (Nrf2, HO-1, NF-kB) Sacrifice->MolBio

Caption: Chronological workflow for testing I3G efficacy in Cisplatin-induced AKI model.

Mechanistic Validation & Readouts

To prove I3G efficacy is not an artifact, you must validate the molecular mechanism. The primary hypothesis is that I3G (or its metabolite) activates Nrf2 to counteract Cisplatin-induced ROS.

A. Primary Endpoints (Efficacy)
  • Serum BUN & Creatinine: The "Gold Standard" for renal function.

    • Expectation: Cisplatin increases levels >3-fold; I3G should reduce this by >40%.

  • Histology (H&E): Score for tubular necrosis, cast formation, and brush border loss.

B. Secondary Endpoints (Mechanism)
  • Western Blot Targets:

    • Nrf2 (Nuclear vs. Cytosolic): I3G should increase Nuclear Nrf2.

    • HO-1 & NQO1: Downstream antioxidant enzymes (Upregulated by I3G).

    • Cleaved Caspase-3: Apoptosis marker (Downregulated by I3G).

    • NF-κB (p65): Inflammatory marker (Downregulated by I3G).

Mechanistic Pathway (DOT Diagram)

Mechanism I3G Isorhamnetin 3-Galactoside Gut Gut Hydrolysis (Microbiota) I3G->Gut Oral Dosing Cisplatin Cisplatin ROS ROS / Oxidative Stress Cisplatin->ROS Induces Aglycone Isorhamnetin (Aglycone) Gut->Aglycone Nrf2_Cyto Nrf2 (Cytosolic) Aglycone->Nrf2_Cyto Activates NFkB NF-kB Activation Aglycone->NFkB Inhibits ROS->NFkB Triggers Apoptosis Tubular Apoptosis & Necrosis ROS->Apoptosis Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation HO1 HO-1 / NQO1 (Antioxidant Enzymes) Nrf2_Nuc->HO1 Transcription HO1->ROS Scavenges Protection Renal Protection HO1->Protection NFkB->Apoptosis

Caption: Proposed Mechanism of Action: Prodrug hydrolysis leading to Nrf2-mediated ROS scavenging.

Pharmacokinetic (PK) Validation

Crucial Step: You must verify if the glycoside (I3G) circulates or if it is entirely converted to Isorhamnetin.

  • Method: LC-MS/MS analysis of plasma at 0.5, 1, 2, 4, 8, 12, 24h post-gavage.

  • Analytes: Monitor transitions for both I3G (478 > 316) and Isorhamnetin (316 > 153).

  • Interpretation: If only Isorhamnetin is found, I3G acts as a prodrug. If I3G is found, it may have direct vascular effects (e.g., antithrombotic).

References

  • Renal Protection via PGC-1α: Li, Y. et al. (2024).[1] "Isorhamnetin alleviates cisplatin-induced acute kidney injury via enhancing fatty acid oxidation."[1] PubMed.[4][5] Available at: [Link]

  • Anti-Inflammatory Mechanism: Jia, J. et al. (2024).[2][4] "Isorhamnetin ameliorates cisplatin-induced acute kidney injury in mice by activating SLPI-mediated anti-inflammatory effect."[2] Immunopharmacology and Immunotoxicology. Available at: [Link]

  • Hepatoprotection (Cacticin): Kim, H.Y. et al. (2012). "Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice."[6][7][8] ResearchGate. Available at: [Link]

  • Antithrombotic Activity: Ku, S.K. et al. (2013).[9] "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside." Food and Chemical Toxicology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of Isorhamnetin 3-galactoside for in vitro assays.

Technical Support Center: Solubility & Assay Optimization Subject: Isorhamnetin 3-galactoside (I3G) – Solubility Optimization for In Vitro Applications Executive Summary Isorhamnetin 3-galactoside (I3G) is a flavonoid gl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Assay Optimization Subject: Isorhamnetin 3-galactoside (I3G) – Solubility Optimization for In Vitro Applications

Executive Summary

Isorhamnetin 3-galactoside (I3G) is a flavonoid glycoside characterized by a hydrophobic phenylchromenone backbone (aglycone) linked to a hydrophilic galactose moiety.[1][2][3][4] While the sugar group provides slightly better aqueous solubility than its aglycone parent (Isorhamnetin), I3G remains prone to rapid precipitation ("crashing out") upon dilution in aqueous cell culture media.

This guide provides a validated workflow to solubilize I3G, maintain stability, and prevent experimental artifacts caused by micro-crystallization.

Part 1: The "Gold Standard" Solubilization Protocol

Best for: Standard cell viability (MTT/CCK-8), Western Blot, and short-term signaling assays.[5]

The most common failure point is adding a high-concentration DMSO stock directly to a large volume of cold media.[1] This causes immediate local supersaturation and precipitation.[1]

Step-by-Step Workflow

1. Preparation of the Master Stock (10 mM - 50 mM)

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.

  • Method:

    • Weigh the I3G powder in a microcentrifuge tube.

    • Calculate the volume of DMSO required to reach 50 mM .

    • Add DMSO and vortex immediately for 30 seconds.

    • Critical Step: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Validation: Hold the tube up to a light source. The solution must be completely clear yellow/amber with no turbidity.

2. The "Intermediate Step" Dilution (The 1% Rule) Never spike 100% DMSO stock directly into the cell well. Use an intermediate dilution step.

  • Target: Final Assay Concentration (e.g., 50 µM).

  • Constraint: Final DMSO concentration must be

    
     0.1% (or up to 0.5% for robust lines like HepG2).
    

Protocol:

  • Prepare Intermediate: Dilute the 50 mM Master Stock 1:10 in PBS or Serum-Free Media to create a 5 mM Intermediate.

    • Note: If precipitation occurs here, your concentration is too high for the aqueous buffer. Switch to a Serial Solvent Dilution : Dilute 50 mM DMSO stock

      
       5 mM DMSO stock 
      
      
      
      0.5 mM DMSO stock.
  • Final Spike: Add the diluted stock to the culture medium.

    • Example: To get 50 µM in 1 mL media, add 10 µL of 5 mM stock.

Part 2: Troubleshooting & FAQs

Q1: I see a fine precipitate under the microscope after adding I3G to the media. Why?

A: This is "Solvent Shock." When a hydrophobic molecule in an organic solvent (DMSO) hits an aqueous environment, the dielectric constant changes rapidly, lowering solubility. Fix:

  • Pre-warm your media to 37°C before adding the compound. Cold media accelerates precipitation.[1]

  • Vortex the media while adding the compound (dynamic addition), rather than adding it to a static liquid.

  • Check Serum Proteins: Fetal Bovine Serum (FBS) contains albumin, which can bind flavonoids and actually help keep them in solution.[1] Ensure your media contains 5-10% FBS during the addition step if the assay permits.

Q2: How stable is I3G in solution?

A: Flavonoid glycosides are sensitive to hydrolysis and oxidation.[1]

  • DMSO Stock: Stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • In Media: Unstable.[1] Half-life is typically 12–24 hours at 37°C due to spontaneous oxidation and metabolism by cells.[1] Refresh media containing I3G every 24 hours for long-term assays.

Q3: DMSO is toxic to my primary cells. Is there an alternative?

A: Yes. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][5][6][7][8] This excipient forms an inclusion complex, encapsulating the hydrophobic part of I3G while the hydrophilic exterior interacts with water.

HP-β-CD Complexation Protocol:

  • Dissolve HP-β-CD in water (or PBS) to 20% (w/v).[1][5]

  • Dissolve I3G in a small volume of Ethanol or Methanol.[1]

  • Add the I3G solution dropwise to the HP-β-CD solution while stirring.[1]

  • Stir for 4–6 hours at Room Temp (protected from light).

  • Evaporate the organic solvent (using a speed-vac or nitrogen stream).[1]

  • Filter sterilize (0.22 µm).[1] This aqueous stock is now solvent-free.[1][5]

Part 3: Visualizing the Workflow

Figure 1: The "Solvent Shock" Mitigation Workflow

Caption: Logical flow to prevent precipitation during stock preparation and dilution. Green paths indicate optimal success; red paths indicate failure points.[5]

I3G_Solubility_Workflow Powder I3G Powder DMSO_Stock Master Stock (DMSO, 50mM) Powder->DMSO_Stock Dissolve & Sonicate Direct_Add Direct Spike into Media DMSO_Stock->Direct_Add High Conc. Shock Inter_Step Intermediate Dilution (1:10 in PBS/Media) DMSO_Stock->Inter_Step Step-down Dilution Precipitation PRECIPITATION (Assay Failure) Direct_Add->Precipitation Check_Turbidity Check Turbidity Inter_Step->Check_Turbidity Check_Turbidity->Precipitation Cloudy Final_Media Final Assay Well (Clear Solution) Check_Turbidity->Final_Media Clear

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving solubility issues during in vitro experiments.

Troubleshooting_Tree Start Observation: Precipitate / Crystals Check_Conc Is Final Conc > 100 µM? Start->Check_Conc Reduce_Conc Action: Reduce Conc < 50 µM Check_Conc->Reduce_Conc Yes Check_Temp Was Media Cold (4°C)? Check_Conc->Check_Temp No Warm_Media Action: Pre-warm to 37°C Check_Temp->Warm_Media Yes Check_Carrier Is DMSO > 0.5%? Check_Temp->Check_Carrier No Switch_CD Action: Switch to HP-β-Cyclodextrin Check_Carrier->Switch_CD Yes (Toxic) Check_Carrier->Switch_CD No (Still Precipitating)

[1][5]

Part 4: Solubility Data & Reference Table

SolventSolubility Limit (Approx.)Biological CompatibilityStorage Stability
Anhydrous DMSO ~20 - 50 mg/mLToxic > 0.5% (cell line dependent)High (-80°C)
Ethanol (100%) ~5 - 10 mg/mLToxic > 0.5%Moderate (-20°C)
Water / PBS < 0.1 mg/mLExcellentVery Low (Hydrolysis risk)
HP-β-CD (20% aq) ~5 mg/mLExcellent (Biocompatible carrier)High (4°C)

References

  • PubChem. Isorhamnetin 3-galactoside (Compound CID: 13245586).[1] National Library of Medicine.[1] [Link]

  • Miyake, K., et al. (2000).[1] "Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin." Pharmaceutical Development and Technology. (Methodology for flavonoid-cyclodextrin complexation). [Link]

Sources

Optimization

Increasing the yield of Isorhamnetin 3-galactoside from natural sources.

Technical Support Center: Isorhamnetin 3-Galactoside (I3G) Extraction & Purification Current Status: Online Agent: Senior Application Scientist Ticket ID: I3G-YIELD-OPT-001 Introduction: The Yield vs. Integrity Paradox W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isorhamnetin 3-Galactoside (I3G) Extraction & Purification

Current Status: Online Agent: Senior Application Scientist Ticket ID: I3G-YIELD-OPT-001

Introduction: The Yield vs. Integrity Paradox

Welcome to the technical support hub for Isorhamnetin 3-galactoside (I3G). If you are accessing this guide, you likely face a common bottleneck: low recovery yields or unintentional hydrolysis of the glycoside into its aglycone form (Isorhamnetin).[1]

I3G is a flavonoid glycoside predominantly found in Opuntia ficus-indica (Cactus pear) and Hippophae rhamnoides (Sea buckthorn).[1] Unlike aglycones, the galactoside moiety renders this molecule polar and thermally sensitive.[1] Our field data indicates that 40% of yield loss occurs not during extraction, but due to inefficient matrix release and thermal degradation during processing.[1]

This guide moves beyond standard textbook protocols, offering a self-validating, optimized workflow based on recent kinetic studies and industrial scaling parameters.

Module 1: Matrix Pre-Treatment (The "Hidden" Yield Booster)

The Problem: I3G is often covalently bound to cell wall polysaccharides (pectin and cellulose), making it inaccessible to solvents during standard maceration.[1] The Solution: Enzymatic-Assisted Extraction (EAE) prior to solvent extraction.[2]

Protocol: Dual-Enzyme Hydrolysis
  • Enzyme Cocktail: Cellulase (for cell walls) and Pectinase (for the middle lamella) in a 2:1 ratio.[2]

  • Dosage: 1.5% (w/w) of the dry plant material.

  • Buffer System: Citrate-Phosphate Buffer (0.1 M, pH 5.0).[1] Note: pH 5.0 is critical to maintain enzyme activity without triggering acid hydrolysis of the I3G galactoside bond.

Step-by-Step:

  • Pulverize dried raw material (Opuntia cladodes or Sea buckthorn pomace) to < 40 mesh.[1]

  • Suspend powder in buffer (Solid:Liquid ratio 1:20).

  • Add enzyme cocktail.

  • Incubate at 45°C for 2 hours under continuous agitation (150 rpm).

  • Stop Reaction: Heat immediately to 90°C for 5 minutes to denature enzymes. Do not exceed 5 minutes to prevent I3G degradation.

Module 2: Ultrasound-Assisted Extraction (UAE)

The Problem: Traditional Soxhlet extraction requires high heat (>80°C) for long periods, causing thermal degradation of I3G.[1] The Solution: Acoustic cavitation (Ultrasound) disrupts cell membranes at lower temperatures.

Optimized UAE Parameters
ParameterOptimal ValueRationale
Solvent 70% Ethanol (v/v)Balances polarity for glycoside solubility while precipitating polysaccharides.
Acidifier 0.5% Formic AcidStabilizes the flavylium cation/glycoside structure; prevents oxidation.
Temperature 50°CAbove 60°C, I3G degradation kinetics accelerate significantly.[1]
Time 30 - 40 minEquilibrium is usually reached by 30 min; longer exposure risks radical formation.[1]
Power 300W (Frequency 40kHz)Sufficient for cavitation without excessive heat generation.[1]
Workflow Visualization

UAE_Workflow cluster_0 Pre-Treatment cluster_1 Extraction (UAE) cluster_2 Post-Processing Raw_Material Raw Material (<40 mesh) Enzyme Enzymatic Hydrolysis (Cellulase/Pectinase, pH 5) Raw_Material->Enzyme 1:20 S/L Ratio Solvent Solvent Addition (70% EtOH + 0.5% Formic Acid) Enzyme->Solvent Deactivation Sonication Sonication (50°C, 40 min, 300W) Solvent->Sonication Cavitation Centrifuge Centrifugation (8000 rpm, 10 min) Sonication->Centrifuge Supernatant Crude Extract (Rich in I3G) Centrifuge->Supernatant Filtration

Figure 1: Optimized Enzymatic-Ultrasound Assisted Extraction (E-UAE) workflow for maximum glycoside integrity.

Module 3: Purification via Macroporous Resins

The Problem: Crude extracts contain sugars, proteins, and other flavonoids (Quercetin, Kaempferol) that co-elute with I3G.[1] The Solution: Use AB-8 Macroporous Resin .[3] Comparative studies confirm AB-8 offers the highest adsorption capacity (~86%) and desorption ratio (~52%) for flavonoid glycosides compared to D101 or NKA-9 resins.

Purification Protocol
  • Pre-treatment of Resin: Soak AB-8 resin in 95% ethanol for 24h, wash with water until no alcohol remains.[1]

  • Loading:

    • Sample pH: Adjust crude extract to pH 4.0.

    • Flow rate: 2 BV/h (Bed Volumes per hour).[1][4]

    • Why? Low flow rate ensures adequate residence time for Van der Waals forces to bind the I3G to the non-polar resin surface.

  • Washing (Impurity Removal):

    • Eluent: Distilled Water (4 BV).[1]

    • Goal: Removes sugars, proteins, and highly polar acids.[1]

  • Elution (Target Recovery):

    • Eluent: 70% Ethanol .[1][5][6]

    • Flow rate: 1.5 BV/h.[1][7]

    • Note: Lower ethanol concentrations (30-50%) may elute more polar glycosides, but 70% is required to fully desorb I3G.[1]

Resin Logic Diagram

Resin_Logic Crude Crude Extract (pH 4.0) AB8 AB-8 Resin Column Crude->AB8 Adsorption Wash_Water Wash 1: Water AB8->Wash_Water Elute_EtOH Elution: 70% Ethanol AB8->Elute_EtOH Desorption Waste_1 Waste: Sugars/Proteins Wash_Water->Waste_1 Hydrophilic impurities Target Purified I3G Fraction Elute_EtOH->Target Collect & Evaporate

Figure 2: Purification logic using AB-8 resin to separate I3G from hydrophilic impurities.

Troubleshooting & FAQs

Q1: My HPLC analysis shows a high peak for Isorhamnetin (aglycone) but low I3G. What happened?

  • Diagnosis: Unintentional hydrolysis.[1]

  • Root Cause: The extraction environment was likely too acidic (pH < 3) or too hot (> 70°C) for too long.

  • Fix: Ensure your acidification uses organic acids (Formic/Citric) rather than mineral acids (HCl). Maintain extraction temperatures strictly below 55°C. Check if your enzyme stop-reaction step (90°C) extended beyond 5 minutes.

Q2: The resin column is clogging, and backpressure is high.

  • Diagnosis: Matrix fouling.[1]

  • Root Cause: Pectins or polysaccharides from the plant material were not fully hydrolyzed or filtered out.

  • Fix: Ensure the enzymatic pre-treatment (Cellulase) step is fully executed. Perform a centrifugation step (8000 rpm) before loading the column.

Q3: Yields are consistent, but purity is stuck at 40%. How do I reach >90%?

  • Diagnosis: Co-elution of similar flavonoids (e.g., Rutin or Narcissin).[1]

  • Fix: Macroporous resin is a coarse purification step.[1] For high purity (>90%), you must follow the resin step with Preparative HPLC or HSCCC (High-Speed Counter-Current Chromatography) .[1]

    • Prep-HPLC System: C18 Column, Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.[1]

Q4: Why use 70% Ethanol for UAE? Why not 100%?

  • Scientific Rationale: Pure ethanol dehydrates the plant cells, causing them to shrink and reducing the mass transfer area. The presence of water (30%) swells the plant matrix, increasing porosity and allowing the solvent to penetrate the cells to dissolve the I3G.

References

  • Optimization of Ultrasound-Assisted Extraction of Anthocyanin and Flavonoids. Source: Trends in Sciences (2025). Context: Validates the use of acidified ethanol (approx 70%) and temperatures <50°C for flavonoid glycoside stability. URL:[Link][1]

  • Macroporous resin purification and characterization of flavonoids from Platycladus orientalis. Source: Food & Function (RSC Publishing).[1] Context: Establishes AB-8 resin as the superior choice (86% adsorption) for flavonoid purification compared to non-polar alternatives.[3] URL:[Link]

  • Structures, Sources, and Analysis of Isorhamnetin Glycosides. Source: NCBI / PubMed Central (2018).[1] Context: Comprehensive review on the stability, sources (Opuntia, Sea Buckthorn), and enzymatic hydrolysis risks of Isorhamnetin glycosides.[1] URL:[Link][1]

  • Optimization of Ultrasound Extraction of Cactus Pear (Opuntia ficus indica) Seed Oil and Antioxidants. Source: Sonics & Materials / Ultrasonics Sonochemistry.[1] Context: Provides baseline parameters for ultrasonic amplitude and time to prevent degradation in Opuntia matrices. URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the anticoagulant effects of Isorhamnetin 3-galactoside and hyperoside.

[1] Executive Summary In the search for plant-derived anticoagulants, flavonoid glycosides have emerged as potent inhibitors of serine proteases in the coagulation cascade. This guide compares two structurally related co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the search for plant-derived anticoagulants, flavonoid glycosides have emerged as potent inhibitors of serine proteases in the coagulation cascade. This guide compares two structurally related compounds: Isorhamnetin 3-galactoside (IMG) and Hyperoside (Quercetin 3-galactoside) .

While both compounds exhibit antithrombotic potential, Isorhamnetin 3-galactoside demonstrates superior anticoagulant and profibrinolytic efficacy compared to Hyperoside. [1][2]

Chemical Profile & Structure-Activity Relationship (SAR)

To understand the divergence in biological activity, one must first analyze the structural nuances. Both compounds share the same sugar moiety (galactose) at the C3 position but differ in the B-ring substitution.

FeatureIsorhamnetin 3-galactoside (IMG)Hyperoside
Aglycone IsorhamnetinQuercetin
IUPAC Name 3-[(β-D-galactopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one3-[(β-D-galactopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one
B-Ring Substitution 3'-Methoxy , 4'-Hydroxy3'-Hydroxy , 4'-Hydroxy (Catechol)
Lipophilicity Higher (due to methylation)Lower
Primary Bioactivity Anticoagulant, ProfibrinolyticAntioxidant, Anti-inflammatory

SAR Insight: The methylation of the 3'-hydroxyl group in IMG increases lipophilicity and alters the electron density of the B-ring. This modification appears to enhance steric fit or binding affinity within the catalytic pockets of coagulation factors (Thrombin/FXa) compared to the catechol structure of Hyperoside, which is more predisposed to radical scavenging.

Mechanistic Comparison: Coagulation & Fibrinolysis

The anticoagulant effects of these compounds are mediated through two primary pathways: direct inhibition of coagulation factors and modulation of endothelial fibrinolytic secretion.

Direct Inhibition of Coagulation Factors

Both compounds inhibit the common pathway of the coagulation cascade, but IMG shows higher potency.

  • Factor Xa (FXa) Inhibition: FXa is the rate-limiting enzyme in thrombin generation.[3] IMG acts as a direct inhibitor, preventing the conversion of Prothrombin to Thrombin.

  • Thrombin (FIIa) Inhibition: Thrombin converts Fibrinogen to Fibrin. IMG inhibits the amidolytic activity of Thrombin more effectively than Hyperoside.

Endothelial Modulation (Profibrinolytic Effect)
Mechanism Visualization

CoagulationMechanism cluster_intrinsic Intrinsic/Extrinsic Pathways FactorX Factor X FXa Factor Xa FactorX->FXa Activation Thrombin Thrombin (IIa) FXa->Thrombin Converts Prothrombin Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Endothelium Endothelium (TNF-α Activated) PAI1 PAI-1 (Inhibitor of Fibrinolysis) Endothelium->PAI1 Secretes tPA t-PA (Activator of Fibrinolysis) Endothelium->tPA Secretes PAI1->tPA Inhibits tPA->Fibrin Degrades (Fibrinolysis) IMG Isorhamnetin 3-galactoside (High Potency) IMG->FXa Strong Inhibition IMG->Thrombin Strong Inhibition IMG->PAI1 Suppresses Expression Hyp Hyperoside (Moderate Potency) Hyp->FXa Moderate Inhibition Hyp->Thrombin Moderate Inhibition

Comparative Experimental Data

The following data summarizes the effects observed in in vitro human plasma assays and HUVEC models (Concentration: 10 µM).

ParameterAssay TypeIsorhamnetin 3-galactosideHyperosideInterpretation
APTT Clotting TimeSignificantly Prolonged (+++)Prolonged (++)IMG delays intrinsic pathway more effectively.[2]
PT Clotting TimeSignificantly Prolonged (+++)Prolonged (+)IMG delays extrinsic pathway more effectively.
Thrombin Activity ChromogenicHigh Inhibition (>50%)Moderate Inhibition (<40%)IMG is a superior direct thrombin inhibitor.
Factor Xa Activity ChromogenicHigh InhibitionModerate InhibitionIMG effectively blocks the cascade convergence point.
PAI-1 Secretion ELISA (HUVEC)Strong SuppressionModerate SuppressionIMG promotes a profibrinolytic state.
PAI-1/t-PA Ratio Ratio CalculationSignificantly DecreasedMinimal ChangeIMG restores endothelial hemostatic balance.[2]

Data Source: Synthesized from Ku et al. (2013) and related flavonoid SAR studies [1, 2].[1]

Detailed Experimental Protocols

For researchers attempting to replicate or expand upon these findings, the following protocols are validated for flavonoid glycoside assessment.

Protocol A: Activated Partial Thromboplastin Time (APTT) & Prothrombin Time (PT)

Objective: To measure the effect of compounds on the intrinsic (APTT) and extrinsic (PT) coagulation pathways.

  • Preparation:

    • Collect human blood in sodium citrate tubes (1:9 ratio). Centrifuge at 3,000 rpm for 15 min to obtain Platelet-Poor Plasma (PPP).

    • Dissolve IMG and Hyperoside in DMSO (ensure final DMSO concentration < 0.1% to avoid solvent interference).

  • Incubation:

    • Mix 90 µL of PPP with 10 µL of test compound (various concentrations, e.g., 1–50 µM).

    • Incubate at 37°C for 3 minutes.

  • APTT Measurement:

    • Add 100 µL of APTT reagent (activator + phospholipids). Incubate for 3 min at 37°C.

    • Add 100 µL of 20 mM CaCl₂ (pre-warmed).

    • Record clotting time using a coagulometer.

  • PT Measurement:

    • Add 200 µL of PT reagent (Thromboplastin + CaCl₂).

    • Record clotting time immediately.

  • Control: Run vehicle control (DMSO) and positive control (e.g., Heparin).

Protocol B: Chromogenic Assay for Factor Xa/Thrombin Inhibition

Objective: To quantify direct enzyme inhibition without plasma interference.

  • Reagents:

    • Purified Human Thrombin or Factor Xa.

    • Chromogenic Substrates: S-2238 (for Thrombin) or S-2765 (for Factor Xa).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA.

  • Workflow:

    • Step 1: In a 96-well plate, add 50 µL of Enzyme (0.5 U/mL) + 20 µL of Test Compound.

    • Step 2: Incubate at 37°C for 10 minutes to allow inhibitor binding.

    • Step 3: Add 30 µL of Chromogenic Substrate (1 mM).

    • Step 4: Monitor absorbance at 405 nm kinetically for 10 minutes.

  • Calculation:

    • Calculate slope (OD/min).

    • 
      .
      
Experimental Workflow Diagram

Workflow cluster_prep Sample Prep cluster_assays In Vitro Validation Extract Isolate Compounds (Oenanthe javanica) Dissolve Solubilize in DMSO (<0.1% Final) Extract->Dissolve Clotting Clotting Assays (APTT / PT) Dissolve->Clotting Enzyme Chromogenic Assay (Thrombin / FXa) Dissolve->Enzyme Cellular HUVEC Assay (PAI-1 / t-PA ELISA) Dissolve->Cellular Result Data Analysis (IC50 & Ratios) Clotting->Result Enzyme->Result Cellular->Result

Figure 2: Validated experimental workflow for assessing flavonoid anticoagulant activity.

Conclusion

While both Isorhamnetin 3-galactoside and Hyperoside are bioactive flavonoid glycosides, Isorhamnetin 3-galactoside is the superior candidate for anticoagulant development.

The structural substitution of a methoxy group for a hydroxyl group at the 3' position confers a dual advantage:

  • Enhanced inhibition of the coagulation cascade enzymes (FXa and Thrombin).[4]

Researchers focusing on antithrombotic agents should prioritize the isorhamnetin scaffold over the quercetin (hyperoside) scaffold for further optimization and in vivo studies.

References

  • Ku, S. K., et al. (2013).[1] Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside.[1][2][5] Food and Chemical Toxicology, 53, 197-204.[5]

  • Olas, B., et al. (2022).[5] Antiplatelet and Anticoagulant Activity of Isorhamnetin and Its Derivatives Isolated from Sea Buckthorn Berries.[1][6][7][8] Molecules, 27(14), 4429.

  • Li, Y., et al. (2015). Discovery and development of Factor Xa inhibitors.[4][9] Frontiers in Pharmacology.

  • Rastogi, S., et al. (2016). Hyperoside: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity. Molecules.

Sources

Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Isorhamnetin 3-Galactoside and Quercetin-3-O-Galactoside

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of natural product research, flavonoids have emerged as prominent candidates for therapeutic development, largely owing to their poten...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of natural product research, flavonoids have emerged as prominent candidates for therapeutic development, largely owing to their potent anti-inflammatory properties. Among these, Isorhamnetin 3-galactoside and Quercetin-3-O-galactoside (also known as hyperoside) are two structurally similar flavonol glycosides that have garnered significant interest. This guide provides a detailed, evidence-based comparison of their anti-inflammatory activities, focusing on their mechanisms of action, effects on key inflammatory mediators, and the signaling pathways they modulate. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.

Structural and Mechanistic Overview

Isorhamnetin 3-galactoside and quercetin-3-O-galactoside share a common quercetin backbone, with the key structural difference being the presence of a methoxy group at the 3'-position of the B-ring in isorhamnetin, whereas quercetin possesses a hydroxyl group at this position. This seemingly minor structural variation can influence their bioavailability, metabolism, and ultimately, their biological activity. Both compounds are known to exert anti-inflammatory effects through various mechanisms, including antioxidant activity and the modulation of key inflammatory signaling pathways.[1]

The anti-inflammatory actions of these flavonoids are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). They achieve this by targeting the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating critical signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3][4]

Comparative Efficacy in Modulating Key Inflammatory Markers

While both compounds demonstrate significant anti-inflammatory potential, the available research suggests nuances in their efficacy and mechanistic actions.

Inflammatory MarkerIsorhamnetin 3-galactosideQuercetin-3-O-galactoside (Hyperoside)Key Findings and Citations
Nitric Oxide (NO) Potent inhibitor of NO production.Significant inhibitor of NO production.Both compounds effectively suppress NO production by downregulating iNOS expression.[3]
Pro-inflammatory Cytokines (TNF-α, IL-6) Reduces serum TNF-α levels and inhibits TNF-α production.[2][5]Suppresses the production of TNF-α and IL-6.[6]Both glycosides demonstrate robust inhibition of key pro-inflammatory cytokines.
iNOS and COX-2 Expression Attenuates increases in iNOS and COX-2 protein and mRNA expression.[2][5]Downregulates the expression of iNOS and COX-2.[7][8]Both compounds target these critical enzymes involved in the inflammatory cascade.
NF-κB Pathway Inhibits NF-κB activation and nuclear translocation.[2][5]Inhibits NF-κB activation and IκB-α degradation.[3][9]A primary mechanism of action for both compounds is the suppression of the NF-κB signaling pathway.
MAPK Pathway Downregulates the phosphorylation of p38 MAPK, ERK1/2, and JNK.[2]Attenuates LPS-induced inflammatory responses via p38 and NF-κB pathways.[10][11]Both compounds modulate the MAPK pathway to exert their anti-inflammatory effects.

Delving into the Signaling Pathways: A Visual Comparison

The NF-κB and MAPK signaling pathways are central to the inflammatory response. The ability of Isorhamnetin 3-galactoside and Quercetin-3-O-galactoside to modulate these pathways is a cornerstone of their anti-inflammatory activity.

Diagram 1: Generalized Inflammatory Signaling Cascade

This diagram illustrates the activation of the NF-κB and MAPK pathways by an inflammatory stimulus like Lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MAPK->NFkB_n Activates DNA DNA NFkB_n->DNA Binds Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) DNA->Mediators Transcription

Caption: Generalized Inflammatory Signaling Cascade.

Diagram 2: Inhibition by Isorhamnetin 3-galactoside and Quercetin-3-O-galactoside

This diagram illustrates the points of intervention by both flavonoids in the inflammatory signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MAPK->NFkB_n Activates DNA DNA NFkB_n->DNA Binds Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) DNA->Mediators Transcription Inhibitor Isorhamnetin 3-galactoside Quercetin-3-O-galactoside Inhibitor->IKK Inhibits Inhibitor->MAPK Inhibits Inhibitor->NFkB_n Inhibits

Caption: Inhibition by Isorhamnetin 3-galactoside and Quercetin-3-O-galactoside.

Experimental Methodologies: A Guide to In Vitro and In Vivo Assessment

To rigorously evaluate and compare the anti-inflammatory activities of these compounds, a standardized set of experimental protocols is essential. The following outlines key assays commonly employed in this area of research.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages are a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with varying concentrations of Isorhamnetin 3-galactoside or Quercetin-3-O-galactoside for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL).

2. Cell Viability Assay:

  • Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cells are incubated with the compounds for 24 hours, followed by the addition of MTT solution. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

3. Nitric Oxide (NO) Production Assay:

  • Purpose: To quantify the inhibition of NO production.

  • Method: The Griess reaction is the standard method. The cell culture supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm. A standard curve using sodium nitrite is used for quantification.

4. Pro-inflammatory Cytokine Measurement (TNF-α, IL-6):

  • Purpose: To measure the levels of key pro-inflammatory cytokines.

  • Method: Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

5. Western Blot Analysis for Protein Expression (iNOS, COX-2, p-p65, p-MAPKs):

  • Purpose: To determine the effect of the compounds on the protein expression of key inflammatory mediators and signaling molecules.

  • Method:

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, p38, JNK, ERK, and their total forms, as well as a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Workflow for In Vitro Anti-inflammatory Screening

G A RAW 264.7 Cell Culture B Pre-treatment with Isorhamnetin 3-galactoside or Quercetin-3-O-galactoside A->B C LPS (1 µg/mL) Stimulation B->C D Cell Viability Assay (MTT) C->D E NO Production Assay (Griess) C->E F Cytokine Measurement (ELISA) (TNF-α, IL-6) C->F G Western Blot Analysis (iNOS, COX-2, NF-κB, MAPKs) C->G H Data Analysis and Comparison D->H E->H F->H G->H

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Conclusion and Future Directions

Both Isorhamnetin 3-galactoside and Quercetin-3-O-galactoside are potent anti-inflammatory agents with significant therapeutic potential. Their mechanisms of action are remarkably similar, primarily involving the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.

While direct comparative studies are limited, the existing evidence suggests that both compounds are highly effective. The subtle structural difference—the 3'-methoxy group in isorhamnetin versus the 3'-hydroxyl group in quercetin—may influence their pharmacokinetic profiles and potentially lead to differences in their in vivo efficacy and tissue distribution.

Future research should focus on head-to-head comparative studies in various in vivo models of inflammation to elucidate any significant differences in their therapeutic efficacy. Furthermore, investigations into their bioavailability, metabolism, and safety profiles are crucial for their potential translation into clinical applications. The development of novel drug delivery systems could also enhance their therapeutic potential by improving their solubility and bioavailability. For researchers and drug development professionals, both Isorhamnetin 3-galactoside and Quercetin-3-O-galactoside represent promising scaffolds for the development of novel anti-inflammatory therapies.

References

  • García-Lafuente, A., Guillamón, E., Villares, A., Rostagno, M. A., & Martínez, J. A. (2009). Flavonoids as anti-inflammatory agents: implications in cancer and cardiovascular disease.
  • Lee, E. J., & Kim, J. H. (2023). Isorhamnetin Glycosides as Phytonutrients. Encyclopedia, 3(2), 529-545. [Link]

  • Antunes-Ricardo, M., Gutiérrez-Uribe, J. A., Martínez-Vitela, C., & Serna-Saldívar, S. O. (2015). Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica. BioMed research international, 2015, 847320. [Link]

  • Kim, S. J., Park, C., & Lee, S. (2012). Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice. Journal of cellular biochemistry, 114(2), 336-45.
  • Ahangarpour, A., Oroojan, A. A., Khorsandi, L., & Ghaedi, E. (2021). Isorhamnetin: A review of pharmacological effects. Phytotherapy Research, 35(9), 4939-4956.
  • Chen, Y. C., Yang, L. L., & Lee, T. J. (2000). The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1. Free radical biology & medicine, 28(12), 1846-57.
  • Lee, D. Y., Lee, J. Y., & Choi, G. (2015). Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside. Journal of medicinal food, 18(3), 349-56.
  • Li, Y., Wang, Y., Yao, J., & Guo, C. (2022). Hyperoside: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity. Molecules (Basel, Switzerland), 27(9), 3021. [Link]

  • Chirumbolo, S. (2010). The role of quercetin, flavonols and flavones in modulating inflammatory cell function. Inflammation & allergy drug targets, 9(4), 263-85.
  • Chen, Y. C., Shen, S. C., Lee, W. R., Hou, W. C., & Lee, T. J. (2002). Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line. Planta medica, 68(6), 521-6.
  • Ku, S. K., & Bae, J. S. (2011). Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages. American journal of Chinese medicine, 39(1), 155-68.
  • Bralatei, E., Ionescu, D., & Oprea, E. (2023). The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases. Frontiers in pharmacology, 14, 1249714. [Link]

  • Nair, M. P., Mahajan, S., Reynolds, J. L., Aalinkeel, R., Nair, H., Schwartz, S. A., & Kandaswami, C. (2006). The flavonoid quercetin inhibits proinflammatory cytokine (tumor necrosis factor alpha) gene expression in normal peripheral blood mononuclear cells by inhibiting nuclear factor-kappaB activation. Clinical and vaccine immunology : CVI, 13(3), 319-28.
  • Comalada, M., Camuesco, D., Sierra, S., Ballester, I., Xaus, J., Gálvez, J., & Zarzuelo, A. (2005). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway. European journal of immunology, 35(2), 584-92.
  • Kim, K. M., & Lee, S. H. (2018). Hyperoside suppresses tumor necrosis factor α-mediated vascular inflammatory responses by downregulating mitogen-activated protein kinases and nuclear factor-κB signaling. Chemico-biological interactions, 294, 105-112.
  • Liu, Y., Zhang, L., & Li, S. (2023). Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review). International journal of molecular medicine, 52(5), 134. [Link]

  • Chen, C. Y., & Chen, C. H. (2021). New horizons in the roles and associations of COX-2 and quercetin-like natural plant compounds in cardiovascular diseases. Molecular medicine (Cambridge, Mass.), 27(1), 123.
  • Ku, S. K., & Bae, J. S. (2011). Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages. The American journal of Chinese medicine, 39(1), 155-168.
  • The Quercetin and Quercetin Derivatives Interaction With Cyclooxygenase-1 and Cyclooxygenase-2. (2020, December 7). bioRxiv. [Link]

  • Wang, C. Z., & Zhang, C. F. (2017). Hyperoside inhibits lipopolysaccharide-induced inflammatory responses in microglial cells via p38 and NFκB pathways. Neuroscience letters, 657, 12-18.

Sources

Validation

Validating the Anticoagulant Potency of Isorhamnetin 3-galactoside (Cacticin): A Comparative Technical Guide

Executive Summary This guide provides a rigorous technical framework for validating I3G’s inhibitory mechanism. It compares I3G against industry standards (Argatroban, Rivaroxaban) and structural analogs (Hyperoside), es...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating I3G’s inhibitory mechanism. It compares I3G against industry standards (Argatroban, Rivaroxaban) and structural analogs (Hyperoside), establishing a self-validating experimental protocol for researchers in antithrombotic drug discovery.

Part 1: Comparative Analysis & Structure-Activity Relationship (SAR)

To validate I3G, one must first benchmark it against established inhibitors. The critical differentiator for I3G is the 3'-methoxy group on the B-ring of the flavonoid skeleton, which enhances lipophilicity and binding affinity compared to its hydroxylated analog, Hyperoside.

Table 1: Comparative Profile of Anticoagulant Candidates
FeatureIsorhamnetin 3-galactoside (I3G) Argatroban Rivaroxaban Hyperoside (Quercetin-3-gal)
Primary Target Dual Inhibition (Thrombin & FXa)Thrombin (Direct)Factor Xa (Direct)Weak Thrombin/FXa
Mechanism Competitive/Mixed Inhibition + PAI-1 suppressionReversible Direct InhibitionReversible Direct InhibitionAntioxidant / Weak Inhibition
IC50 Range Low Micromolar (~1–10 µM)*Nanomolar (nM)Nanomolar (nM)High Micromolar (>50 µM)
Structural Key 3'-Methoxy group (Increases bioavailability & affinity)Arginine mimeticOxazolidinone core3'-Hydroxyl group (Lower affinity)
Profibrinolytic? Yes (Reduces PAI-1/t-PA ratio)NoNoWeak

> Note: IC50 values are assay-dependent. I3G has demonstrated significant prolongation of aPTT and PT at 10 µM concentrations in endothelial models.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-intervention point of I3G within the coagulation cascade, contrasting it with single-target synthetics.

CoagulationInhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway FXII Factor XII FXI Factor XIa FXII->FXI FXa Factor Xa (Prothrombinase Complex) FXI->FXa TF Tissue Factor FVII Factor VIIa TF->FVII FVII->FXa FX Factor X FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Catalyzes ProT Prothrombin (FII) ProT->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin I3G Isorhamnetin 3-gal (I3G) I3G->FXa Inhibits I3G->Thrombin Inhibits Riva Rivaroxaban Riva->FXa Arga Argatroban Arga->Thrombin

Figure 1: Dual-target mechanism of Isorhamnetin 3-galactoside (I3G) vs. single-target synthetics.

Part 2: Experimental Validation Protocols

To scientifically validate I3G, you must prove dose-dependent inhibition using a self-validating chromogenic system. The following protocols prioritize reproducibility and kinetic accuracy.

Protocol A: Chromogenic Substrate Assay (In Vitro)

This is the "Gold Standard" for determining IC50. It relies on the cleavage of a specific p-nitroaniline (pNA) substrate by the enzyme, which releases a yellow color measurable at 405 nm.

Reagents Required:

  • Enzymes: Human Thrombin (0.5 U/mL) and Human Factor Xa (0.5 U/mL) in Tris-buffered saline (TBS).

  • Substrates:

    • For Thrombin: Chromozym TH (Tos-Gly-Pro-Arg-pNA) or S-2238 .

    • For FXa: S-2765 (Z-D-Arg-Gly-Arg-pNA).

  • Inhibitor: I3G dissolved in DMSO (Final DMSO concentration < 1% to avoid enzyme denaturation).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Prepare serial dilutions of I3G (0.1, 1, 10, 50, 100 µM).

  • Incubation (E + I): Mix 50 µL of Enzyme (Thrombin or FXa) with 10 µL of I3G dilution in a 96-well microplate.

    • Control: Enzyme + Vehicle (DMSO) only.

    • Blank: Buffer + Vehicle (no enzyme).

    • Incubate: 10 minutes at 37°C. Causality: This allows the inhibitor to equilibrate with the active site before substrate competition begins.

  • Reaction Initiation (S): Add 40 µL of the specific Chromogenic Substrate (1 mM).

  • Measurement: Monitor Absorbance (OD) at 405 nm kinetically every 30 seconds for 10 minutes.

  • Calculation:

    
    
    
    • Validation Check: The Slope of the Control must be linear (

      
      ). If not, the enzyme concentration is too high or substrate is depleted.
      
Protocol B: Fibrin Polymerization Assay (Turbidimetric)

While chromogenic assays measure amidolytic activity, this assay validates if I3G prevents the physical formation of a clot.

Workflow:

  • Mix Human Fibrinogen (2 mg/mL) with I3G (various concentrations) in TBS.

  • Initiate reaction by adding Thrombin (0.1 U/mL).

  • Measure Turbidity (Absorbance at 350 nm) every 15 seconds.

  • Result: I3G should decrease the Vmax (rate of polymerization) and delay the Lag Time (onset of clotting).

Part 3: Data Interpretation & Logic

Determining the Mode of Inhibition

To publish high-impact results, you cannot simply state "it inhibits." You must define how.

  • Lineweaver-Burk Plot: Plot

    
     vs. 
    
    
    
    at different I3G concentrations.
    • Competitive: Lines intersect at the Y-axis (Vmax unchanged, Km increases). Implies I3G binds to the active site (S1 pocket).

    • Non-Competitive: Lines intersect at the X-axis (Km unchanged, Vmax decreases). Implies allosteric binding.

    • Mixed: Lines intersect in the second quadrant. Common for flavonoids due to their size and multi-point binding.

Experimental Workflow Diagram

The following diagram ensures the experimental logic is followed strictly to avoid false positives.

ExperimentalWorkflow Start Start Validation Prep 1. Prepare I3G (DMSO Serial Dilution) Start->Prep Incubate 2. Incubate E + I (10 min @ 37°C) Prep->Incubate Substrate 3. Add Substrate (S-2238 / S-2765) Incubate->Substrate Measure 4. Kinetic Read (OD 405nm) Substrate->Measure Decision Linear Control? Measure->Decision Analyze 5. Calculate IC50 & Ki Decision->Analyze Yes Fail Adjust [Enzyme] Decision->Fail No (R² < 0.98) Fail->Prep

Figure 2: Self-validating workflow for chromogenic inhibition assays.

References

  • Ku, S. K., et al. (2013). Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside. Food and Chemical Toxicology.

    • Key Finding: Establishes I3G as a dual inhibitor of Thrombin and FXa and demonstr
  • Bijak, M. (2017). Flavonoids as natural anticoagulants: A review of the current evidence. International Journal of Biological Macromolecules.

    • Key Finding: Provides the structural basis for flavonoid-thrombin interactions (C-ring substitution importance).
  • MedChemExpress. Isorhamnetin 3-O-galactoside Product Monograph.

    • Key Finding: Validates chemical identity (Cacticin) and commercial availability for research.
  • Di Cagno, A. (2021). Chromogenic Substrate Assays for Hemostasis Factors. Methods in Molecular Biology.

    • Key Finding: Standardizes the protocol for S-2238 and S-2765 usage.

Sources

Comparative

A comparative analysis of Isorhamnetin 3-galactoside content in different plant species.

Executive Summary Isorhamnetin 3-O-galactoside , commonly known as Cacticin , is a high-value flavonoid glycoside exhibiting potent anti-inflammatory, hepatoprotective, and antithrombotic properties. Unlike its ubiquitou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isorhamnetin 3-O-galactoside , commonly known as Cacticin , is a high-value flavonoid glycoside exhibiting potent anti-inflammatory, hepatoprotective, and antithrombotic properties. Unlike its ubiquitous analogue quercetin, Cacticin possesses a methylated B-ring (3'-methoxy) and a galactosyl moiety at the C3 position, structural features that enhance its metabolic stability and bioavailability.

This guide provides a technical comparison of Cacticin content across primary plant sources, specifically highlighting Opuntia ficus-indica (Prickly Pear) and Oenanthe javanica (Water Dropwort). It synthesizes quantitative data, optimized extraction protocols, and chromatographic validation methods to support researchers in natural product chemistry and drug discovery.

Chemical Profile & Biological Significance[1][2][3][4][5][6][7][8][9][10][11]

FeatureDescription
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Common Name Cacticin; Isorhamnetin 3-galactoside
CAS Number 6743-92-6
Molecular Formula C₂₂H₂₂O₁₂ (MW: 478.4 g/mol )
Key Bioactivity Hepatoprotection: Inhibits CCl₄-induced injury (via HO-1 induction).Anti-inflammatory: Suppresses HMGB1 release and NF-κB activation.Antithrombotic: Inhibits Factor Xa and thrombin activity.[1]

Comparative Analysis of Plant Sources

The following table synthesizes quantitative data from recent phytochemical surveys. Opuntia ficus-indica flowers represent the most concentrated natural source, significantly outperforming vegetative tissues.

Table 1: Isorhamnetin 3-galactoside Content by Species and Tissue
Plant SpeciesTissue TypeContent (mg/g DW)Relative AbundanceKey Co-occurring Metabolites
Opuntia ficus-indica (Prickly Pear)Flowers 9.79 High Isorhamnetin 3-robinobioside (42.7 mg/g), Gallic acid
Opuntia ficus-indica Cladodes (Pads)0.2 – 0.8*ModeratePiscidic acid, Eucomic acid
Oenanthe javanica (Water Dropwort)Aerial PartsMajor Component**HighHyperoside, Persicarin, Isorhamnetin
Artemisia capillaris Leaves/StemsTrace - ModerateLowChlorogenic acid, Scoparone
Tagetes erecta (Marigold)PetalsPresentLowLutein, Quercetagetin

*Note: Content in cladodes is highly variable based on maturity and cultivar; often reported as total isorhamnetin glycosides (approx. 3.9 mg/g). **Quantification varies by extraction method; consistently identified as a primary bioactive marker alongside hyperoside.

Analysis of Variability[7][13]
  • Tissue Specificity: In Opuntia, the flowers act as a metabolic sink for glycosylated flavonols, containing nearly 10-fold higher concentrations than the cladodes or fruit pulp.

  • Biosynthetic Competition: In Oenanthe javanica, Cacticin competes with Hyperoside (Quercetin-3-galactoside). The ratio of these two compounds is a critical quality control marker for authentication.

Methodological Guide: Extraction & Quantification

This protocol is designed to maximize the yield of glycosides while preventing hydrolysis of the galactose moiety.

Optimized Extraction Protocol

Objective: Isolate Isorhamnetin 3-galactoside from Opuntia flowers or Oenanthe aerial parts.

  • Pre-treatment: Lyophilize fresh plant material to prevent enzymatic degradation. Grind to a fine powder (#60 mesh).

  • Solvent System: Use 60% Ethanol (aq) . Pure methanol may precipitate polysaccharides, while water alone extracts excessive pectin (especially in Opuntia).

  • Extraction:

    • Ratio: 1:20 (w/v)

    • Method: Ultrasound-Assisted Extraction (UAE)

    • Conditions: 40 kHz, 30°C, 30 minutes. Avoid temperatures >60°C to prevent thermal degradation.

  • Purification:

    • Filter supernatant through a 0.45 µm PTFE membrane.

    • (Optional) Solid Phase Extraction (SPE) using a C18 cartridge: Wash with water (remove sugars), elute flavonoids with 70% Methanol.

HPLC-DAD-MS Validation Method

System: Agilent 1200 / Waters Alliance with DAD and ESI-MS.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of phenolic OH, improving peak shape).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% → 35% B (Critical region for separating Galactoside vs. Glucoside)

    • 25-30 min: 35% → 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 360 nm (Band I characteristic of flavonols).

    • MS: Negative Ion Mode (ESI-). Target mass: m/z 477 [M-H]⁻ .

Critical Separation Challenge: Isorhamnetin 3-galactoside and Isorhamnetin 3-glucoside often co-elute. The galactoside typically elutes before the glucoside on standard C18 columns due to the axial hydroxyl group at C4' of the galactose sugar interacting differently with the stationary phase.

Biosynthetic Context & Pathway

The accumulation of Cacticin relies on the specific activity of UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGT), differentiating it from glucoside-rich species.

Biosynthesis cluster_enzymes Phenylalanine L-Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL CoumaroylCoA p-Coumaroyl-CoA Cinnamate->CoumaroylCoA C4H, 4CL Chalcone Naringenin Chalcone CoumaroylCoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin (Taxifolin) Naringenin->Dihydroquercetin F3H, F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isorhamnetin Isorhamnetin (3'-O-methylquercetin) Quercetin->Isorhamnetin OMT Cacticin Isorhamnetin 3-O-galactoside (Cacticin) Isorhamnetin->Cacticin UFGT (+UDP-Gal) OMT OMT (O-methyltransferase) UFGT UFGT (UDP-galactose:flavonoid 3-O-galactosyltransferase)

Figure 1: Biosynthetic pathway of Isorhamnetin 3-galactoside. The critical divergence from Quercetin occurs via O-methylation (OMT) followed by specific galactosylation (UFGT).

References

  • Antunes-Ricardo, M., et al. (2015). "Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica." BioMed Research International. Link

  • Bousbia, N., et al. (2022).[2] "Physicochemical, Nutritional, and Medicinal Properties of Opuntia ficus-indica (L.) Mill. and Its Main Agro-Industrial Use." Molecules. Link

  • Kim, J.H., et al. (2013).[3] "Isorhamnetin 3-O-galactoside protects against CCl4-induced hepatic injury in mice."[4] Food and Chemical Toxicology. Link

  • Lu, Y. & Li, X. (2019).[5] "A Review of Oenanthe javanica (Blume) DC. as Traditional Medicinal Plant and Its Therapeutic Potential."[6][1][7] Evidence-Based Complementary and Alternative Medicine. Link

  • FooDB. "Compound: Isorhamnetin 3-galactoside."[4] The Food Metabolome Database. Link

Sources

Validation

Cross-validation of analytical methods for Isorhamnetin 3-galactoside quantification.

Executive Summary: The Isomer Challenge Isorhamnetin 3-O-galactoside (I3G) is a bioactive flavonol glycoside prominent in Opuntia ficus-indica (cactus pear), Ginkgo biloba, and Salicornia herbacea. While it shares the th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Isorhamnetin 3-O-galactoside (I3G) is a bioactive flavonol glycoside prominent in Opuntia ficus-indica (cactus pear), Ginkgo biloba, and Salicornia herbacea. While it shares the therapeutic profile of its aglycone (isorhamnetin)—including antioxidant and anti-inflammatory properties—its quantification presents a specific analytical hurdle: isomer separation .

I3G is isobaric with Isorhamnetin 3-O-glucoside (I3-Glu) . Both have a molecular weight of ~478.4 g/mol and produce identical precursor/product ions in mass spectrometry. Therefore, MS detection alone is insufficient for specificity; chromatographic resolution is non-negotiable.

This guide compares the two dominant methodologies—HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) and UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry)—providing validated protocols to ensure accurate quantification without isomer interference.

Methodological Landscape

FeatureMethod A: HPLC-DAD Method B: UHPLC-MS/MS
Primary Application Quality Control (Raw Materials), High-Concentration ExtractsPharmacokinetics (Plasma), Trace Analysis, Complex Matrices
Specificity Moderate (Relies on Retention Time & UV Spectrum)High (MRM Transitions), but requires chromatographic separation of isomers
Sensitivity (LOD) ~0.5 – 1.5 µg/mL~1.0 – 5.0 ng/mL (1000x more sensitive)
Cost Per Sample LowHigh
Critical Limitation Co-elution of I3G and I3-Glu if gradient is too steep.Matrix effects (ion suppression); Isobaric interference.

Deep Dive: Validated Experimental Protocols

Method A: HPLC-DAD (The Robust Workhorse)

Best for: Routine QC of plant extracts where I3G is abundant (>0.1%).

Mechanistic Insight: Flavonols exhibit two major absorption bands (Band II ~250-280 nm; Band I ~350-385 nm). We utilize 360 nm for detection to maximize signal-to-noise ratio for the B-ring cinnamoyl system, reducing interference from non-flavonoid phenolic acids.

Protocol:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 5 µm.

    • Why: 5 µm particles prevent high backpressure, allowing standard HPLC use, but a 150 mm length is required to separate the galactoside/glucoside pair.

  • Mobile Phase:

    • A: Water + 0.5% Formic Acid (v/v).

    • B: Acetonitrile (ACN).[1]

    • Note: Formic acid suppresses silanol ionization, sharpening peak shapes.

  • Gradient Program:

    • 0-5 min: 10% B (Isocratic hold to elute polar impurities).

    • 5-25 min: 10% → 30% B (Shallow gradient is critical for isomer resolution).

    • 25-30 min: 30% → 100% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Validation Criteria (Self-Validating System):

  • Resolution (

    
    ):  Must be 
    
    
    
    between I3G and I3-Glu. I3G typically elutes before I3-Glu due to the axial hydroxyl group on galactose interacting differently with the stationary phase than the equatorial hydroxyl on glucose.
Method B: UHPLC-MS/MS (The Sensitivity King)

Best for: Pharmacokinetic studies or trace analysis in biological fluids.

Mechanistic Insight: We utilize Negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode. Flavonoids ionize better in negative mode due to the acidic phenolic protons.

Protocol:

  • Column: UHPLC C18 (e.g., Acquity UPLC BEH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile.[1][2]

  • MS Parameters (Triple Quadrupole):

    • Ionization: ESI Negative Mode.

    • Precursor Ion: m/z 477.1

      
      
      
    • Quantifier Ion: m/z 315.0 (Aglycone radical anion, loss of hexose moiety).

    • Qualifier Ion: m/z 300.0 (Loss of methyl radical from aglycone).

    • Collision Energy: Optimized per instrument (typically 25-35 eV).

Critical Warning: Because I3G and I3-Glu share the same MRM transition (477 → 315), the MS cannot distinguish them. You must rely on the UHPLC retention time.

Visualized Workflows (Graphviz)

Diagram 1: Sample Preparation & Logic Flow

This workflow illustrates the critical decision points for extracting I3G from plant matrices while removing interferences.

SamplePrep Start Raw Plant Material (Dried/Powdered) Extract Extraction (70% MeOH, Reflux/Ultrasonic) Start->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter Conc Concentration (Rotary Evaporator) Filter->Conc Decision Target Concentration? Conc->Decision HighConc High (>0.1%) Use HPLC-DAD Decision->HighConc QC / Raw Material SPE SPE Cleanup (C18 Cartridge) Decision->SPE Biofluids / Complex Matrix LowConc Trace (<0.01%) Use UHPLC-MS/MS SPE->LowConc

Caption: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and complexity.

Diagram 2: Isomer Separation Mechanism

Visualizing why the shallow gradient is necessary for separating the Galactoside (I3G) from the Glucoside (I3-Glu).

SeparationLogic cluster_0 Chromatographic Challenge (C18 Column) I3G Isorhamnetin 3-Galactoside Condition1 Steep Gradient (>5% B/min) I3G->Condition1 Condition2 Shallow Gradient (<1% B/min) I3G->Condition2 I3Glu Isorhamnetin 3-Glucoside I3Glu->Condition1 I3Glu->Condition2 Result1 Co-elution (Single Peak - ERROR) Condition1->Result1 Result2 Baseline Separation (Rs > 1.5) Condition2->Result2

Caption: Impact of gradient slope on the resolution of isobaric glycosides I3G and I3-Glu.

Comparative Data Analysis

The following data summarizes typical validation parameters observed in cross-validation studies (derived from Salicornia and Opuntia matrix studies).

ParameterHPLC-DAD (Method A)UHPLC-MS/MS (Method B)
Linearity (

)

(10 - 500 µg/mL)

(1 - 1000 ng/mL)
LOD (Limit of Detection) 1.49 µg/mL0.5 ng/mL
LOQ (Limit of Quantitation) 4.0 µg/mL1.5 ng/mL
Precision (RSD)

(Intra-day)

(Intra-day)
Recovery 98 - 102%85 - 95% (Matrix dependent)

Interpretation:

  • HPLC-DAD offers superior precision and robustness. It is less susceptible to matrix interference, making it the "Gold Standard" for product labeling claims.

  • UHPLC-MS/MS is required when sample volume is limited (e.g., mouse plasma) or when I3G is a minor metabolite. However, the recovery is lower due to ion suppression effects, necessitating the use of an internal standard (e.g., Rutin or Quercetin-3-glucoside) for correction.

References

  • Validation of HPLC/UV-based method for Salicornia herbacea-derived isorhamnetin-3-O-glucoside. Source: Journal of Applied Biological Chemistry (2021) Note: Provides the baseline validation parameters (LOD/LOQ) for the isomer I3-Glu, serving as the benchmark for I3G. (Via Snippet 1.2)

  • Structures, Sources, and Quantification of Isorhamnetin Glycosides. Source: MDPI / PubMed Central (2023) Note: Comprehensive review of extraction techniques and distribution of I3G in Opuntia and Ginkgo. (Via Snippet 1.5/1.8)

  • LC-MS/MS Characterization of Flavonoids in Pollen Typhae. Source: Int. J. Mol. Sci. (2015) Note: Details the MRM transitions and fragmentation patterns for isorhamnetin glycosides. (Via Snippet 1.4)

  • Separation of Isorhamnetin-3-O-glucoside and Galactoside. Source: BenchChem Protocols / Phytochemistry Note: Protocol for preparative separation and identification of specific glycoside isomers. (Via Snippet 1.9)

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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